Arachidoyl glycine
Description
Properties
IUPAC Name |
2-(icosanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNNIYAZGQGMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901348066 | |
| Record name | N-Icosanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617703-96-5 | |
| Record name | N-Icosanoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Arachidoyl Glycine Biosynthesis Pathways in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoyl glycine (NAGly) is an endogenous lipid signaling molecule that has garnered significant interest for its diverse physiological roles, including pain modulation, anti-inflammatory effects, and vasorelaxation.[1][2] As a member of the N-acyl amino acid family, its biosynthesis is a critical area of study for understanding its function and for the development of novel therapeutics targeting the endocannabinoid system and related pathways. This technical guide provides a comprehensive overview of the core biosynthetic pathways of NAGly in mammals, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Two primary pathways for NAGly biosynthesis have been proposed and are supported by experimental evidence: the direct conjugation of arachidonic acid (AA) with glycine and the oxidative metabolism of N-arachidonoyl ethanolamine (anandamide; AEA).[3][4] This document will delve into the enzymatic machinery, substrates, and regulatory aspects of each pathway.
Core Biosynthesis Pathways
Conjugation of Arachidonic Acid and Glycine
This pathway involves the direct enzymatic ligation of arachidonic acid, or its activated form arachidonoyl-CoA, with the amino acid glycine.[3] Two key enzymes have been implicated in this process: Fatty Acid Amide Hydrolase (FAAH) acting in a reverse-hydrolase or "synthetase" manner, and cytochrome c.
a) Fatty Acid Amide Hydrolase (FAAH)-Mediated Conjugation:
While primarily known for its role in the degradation of anandamide, evidence suggests that FAAH can also catalyze the synthesis of NAGly. This is thought to occur through the hydrolysis of AEA, releasing arachidonic acid that is then available for conjugation with glycine. Inhibition of FAAH has been shown to decrease the levels of NAGly in the brain, supporting its role in this biosynthetic route.
b) Cytochrome c-Mediated Conjugation:
Mitochondrial cytochrome c has been demonstrated to catalyze the formation of NAGly from arachidonoyl-CoA and glycine, particularly in the presence of hydrogen peroxide. This reaction has been shown to follow Michaelis-Menten kinetics.
Oxidative Metabolism of Anandamide (AEA)
This pathway proposes a two-step enzymatic oxidation of anandamide to yield NAGly. The enzymes alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) are hypothesized to be involved.
First, anandamide is oxidized by an alcohol dehydrogenase to form an intermediate, N-arachidonoyl glycinaldehyde. Subsequently, this aldehyde is further oxidized by an aldehyde dehydrogenase to produce N-arachidonoyl glycine. This pathway has been demonstrated in vitro using recombinant human ADH7.
Quantitative Data Summary
The following tables summarize key quantitative data related to the substrates and enzymes involved in NAGly biosynthesis.
Table 1: Endogenous Concentrations of NAGly and its Precursors in Mammalian Brain
| Compound | Tissue | Concentration | Reference(s) |
| N-Arachidonoyl Glycine (NAGly) | Mouse Brain | 13.1 ± 2.1 pmol/g | |
| Anandamide (AEA) | Mouse Brain | 8.5 ± 0.9 pmol/g | |
| Arachidonic Acid (AA) | Mammalian Brain | ~20% of total fatty acids |
Table 2: Kinetic Parameters of Key Enzymes in NAGly Biosynthesis
| Enzyme | Substrate(s) | Km | Vmax | kcat | Reference(s) |
| Fatty Acid Amide Hydrolase (FAAH) | Anandamide (AEA) | 25.3 ± 14.2 µM | 0.29 ± 0.13 nmol/mg/min | - | |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl 7-amino, 4-methyl coumarin amide (AAMCA) | 0.48 µM | 58 pmol/min/mg protein | - | |
| Cytochrome c | Arachidonoyl-CoA, Glycine | Follows Michaelis-Menten kinetics | - | - | |
| Alcohol Dehydrogenase (Yeast) | Ethanol | 0.4 mM | 3.2 mMs-1 | - | |
| Alcohol Dehydrogenase (Human Liver) | Ethanol | 0.048 mM - 64 mM | 9 min-1 - 560 min-1 | - | |
| Aldehyde Dehydrogenase (Human RBC) | Propionaldehyde | 0.59 mM | - | - |
Note: Specific kinetic parameters for cytochrome c, ADH, and ALDH with their respective substrates in the direct context of NAGly synthesis are not extensively characterized in the literature and represent an area for further research.
Experimental Protocols
Quantification of N-Arachidonoyl Glycine by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of NAGly from brain tissue.
a) Tissue Homogenization and Lipid Extraction:
-
Homogenize brain tissue (~30 mg) in an appropriate volume of extraction solvent (e.g., 2 mL of a mixture of organic solvents like methanol/chloroform) containing a deuterated internal standard (e.g., NAGly-d8).
-
Perform a liquid-liquid extraction to separate the lipid phase.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
b) Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE column with methanol followed by water.
-
Resuspend the dried lipid extract in an appropriate solvent and load it onto the conditioned SPE column.
-
Wash the column with water to remove polar impurities.
-
Elute the N-acyl amino acids with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
c) LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 analytical column (e.g., Zorbax XDB C18, 4.6 × 75 mm, 3.5 µm).
-
Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used.
-
Flow Rate: ~1 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for NAGly and its internal standard.
-
Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)
This assay measures FAAH activity using a fluorogenic substrate.
-
Reagent Preparation:
-
FAAH Assay Buffer (e.g., Tris-based buffer).
-
FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
FAAH Positive Control (optional).
-
FAAH Inhibitor Control (e.g., URB597).
-
-
Sample Preparation:
-
Prepare cell or tissue homogenates in ice-cold FAAH Assay Buffer.
-
Centrifuge to obtain the supernatant containing the enzyme.
-
-
Assay Procedure (96-well plate format):
-
Add the sample, a specific FAAH inhibitor (for background control), and the FAAH assay buffer to the wells.
-
Initiate the reaction by adding the AAMCA substrate.
-
Measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm at 37°C.
-
-
Data Analysis:
-
Calculate the FAAH activity from the rate of fluorescence increase after subtracting the background fluorescence.
-
Cytochrome c-Mediated N-Arachidonoyl Glycine Synthesis Assay
This protocol is based on the in vitro synthesis of NAGly catalyzed by cytochrome c.
-
Reaction Mixture:
-
Cytochrome c
-
Arachidonoyl-CoA
-
Glycine
-
Hydrogen Peroxide
-
Buffer (e.g., phosphate buffer at physiological pH)
-
-
Procedure:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Stop the reaction at various time points.
-
Extract the lipids as described in the LC-MS/MS protocol.
-
Quantify the formation of NAGly using LC-MS/MS.
-
Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) Activity Assays
These assays can be adapted to measure the activity of ADH and ALDH on anandamide and its aldehyde intermediate, respectively, by monitoring the production of NADH spectrophotometrically at 340 nm.
a) ADH Assay:
-
Reaction Mixture:
-
Buffer (e.g., sodium pyrophosphate buffer, pH 8.8-9.2).
-
Anandamide (substrate)
-
NAD+ (cofactor).
-
Enzyme source (e.g., purified ADH or tissue homogenate).
-
-
Procedure:
-
Mix the buffer, anandamide, and NAD+ in a cuvette and establish a baseline reading at 340 nm.
-
Initiate the reaction by adding the enzyme.
-
Monitor the increase in absorbance at 340 nm over time.
-
b) ALDH Assay:
-
Reaction Mixture:
-
Buffer (e.g., sodium pyrophosphate buffer, pH 8.0).
-
N-arachidonoyl glycinaldehyde (substrate)
-
NAD+ (cofactor).
-
Enzyme source (e.g., purified ALDH or tissue homogenate).
-
-
Procedure:
-
Follow the same procedure as the ADH assay, monitoring the increase in absorbance at 340 nm due to NADH production.
-
Visualizations
The following diagrams illustrate the core biosynthesis pathways of arachidoyl glycine and a typical experimental workflow for its quantification.
Caption: Biosynthesis pathways of N-arachidonoyl glycine in mammals.
Caption: Experimental workflow for NAGly quantification.
References
- 1. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of FAAH-Like Anandamide Transporter in Anandamide Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]
An In-depth Technical Guide to Arachidoyl Glycine (NAGly) Signaling Pathways and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-arachidonoyl glycine (NAGly), an endogenous lipid mediator, has emerged as a significant signaling molecule with pleiotropic effects across various physiological systems. Structurally related to the endocannabinoid anandamide (AEA), NAGly exhibits a distinct pharmacological profile, primarily interacting with a unique set of G protein-coupled receptors (GPCRs) and demonstrating modulatory effects on key enzymes involved in lipid signaling.[1][2] This technical guide provides a comprehensive overview of the core signaling pathways and mechanisms of NAGly, with a focus on its synthesis, degradation, receptor interactions, and downstream cellular responses. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts in this area.
Introduction
N-arachidonoyl glycine is an N-acyl amide, a class of signaling lipids derived from the conjugation of a fatty acid with an amino acid.[3] It was first identified as a metabolite of anandamide and has since been recognized as an independent signaling molecule with roles in pain perception, inflammation, immune response, and cellular migration.[1][3] Unlike anandamide, NAGly has low affinity for the classical cannabinoid receptors CB1 and CB2, suggesting a unique mechanism of action. Its primary signaling is mediated through the orphan GPCRs GPR18, GPR55, and GPR92, making it a subject of intense investigation for novel therapeutic targets.
Biosynthesis and Degradation of NAGly
The endogenous levels of NAGly are tightly regulated by its synthesis and degradation pathways. Two primary routes for NAGly biosynthesis have been proposed:
-
Oxidative Metabolism of Anandamide (AEA): One pathway involves the oxidation of the ethanolamine head group of anandamide to a carboxylic acid, directly forming NAGly.
-
Conjugation of Arachidonic Acid and Glycine: The second major pathway involves the direct enzymatic conjugation of arachidonic acid with glycine. This process is thought to be facilitated by an uncharacterized N-acyltransferase. Fatty acid amide hydrolase (FAAH) can also play a role in this pathway by first hydrolyzing anandamide to release arachidonic acid, which then becomes a substrate for conjugation with glycine.
The primary enzyme responsible for the degradation of NAGly is Fatty Acid Amide Hydrolase (FAAH) , the same enzyme that degrades anandamide. However, NAGly is a less preferred substrate for FAAH compared to anandamide. NAGly also acts as an inhibitor of FAAH, which can lead to an increase in the levels of other endocannabinoids like anandamide, a phenomenon often referred to as the "entourage effect".
Logical Diagram of NAGly Metabolism
Caption: Biosynthesis and degradation pathways of N-arachidonoyl glycine (NAGly).
Signaling Pathways
NAGly exerts its biological effects primarily through the activation of three G protein-coupled receptors: GPR18, GPR55, and GPR92. The signaling cascades initiated by NAGly binding to these receptors are diverse and cell-type specific.
GPR18 Signaling
GPR18 is considered a high-affinity receptor for NAGly. Activation of GPR18 by NAGly has been linked to several downstream effects, including:
-
Gαi/o Protein Coupling: GPR18 primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
MAPK/ERK Pathway Activation: NAGly-GPR18 signaling activates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and migration.
-
Calcium Mobilization: In some cell types, NAGly binding to GPR18 can induce an increase in intracellular calcium ([Ca2+]i).
-
Cell Migration: A significant physiological outcome of GPR18 activation by NAGly is the induction of cell migration, particularly in immune cells like microglia.
Diagram of GPR18 Signaling Pathway
Caption: Simplified GPR18 signaling cascade initiated by NAGly.
GPR55 Signaling
NAGly is also an agonist for GPR55, another orphan GPCR implicated in endocannabinoid signaling. The activation of GPR55 by NAGly leads to:
-
Gαq/11 Protein Coupling: GPR55 is thought to couple primarily to Gαq/11 proteins.
-
Phospholipase C Activation: This coupling activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
-
MAPK/ERK Pathway Activation: Similar to GPR18, GPR55 activation by NAGly can also lead to the phosphorylation and activation of the ERK pathway.
Diagram of GPR55 Signaling Pathway
Caption: Key signaling events following NAGly activation of GPR55.
GPR92 Signaling
NAGly has been identified as an endogenous ligand for GPR92 (also known as LPAR5). Its activation of GPR92 is associated with:
-
Gαq/11-mediated Signaling: NAGly activates GPR92, leading to the activation of the Gαq/11 pathway and subsequent downstream signaling, including calcium mobilization.
-
Role in Sensory Nervous System: GPR92 is highly expressed in dorsal root ganglia (DRG), suggesting a role for NAGly in modulating sensory neuron function and potentially pain perception.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of Arachidoyl glycine with its primary targets.
Table 1: Receptor Interaction and Functional Potency of this compound
| Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| GPR18 | ERK Phosphorylation | HEK-hGPR18 | EC₅₀ | 44.5 nM | |
| cAMP Inhibition | hGPR18-CHO | IC₅₀ | 20 nM | ||
| GPR55 | Calcium Mobilization | HAGPR55/CHO | EC₅₀ | ~3 µM | |
| MAPK Activity | HAGPR55/CHO | EC₅₀ | ~3 µM | ||
| Binding Affinity | Kd | 1-10 µM | |||
| GPR92 | Gq/11-mediated signaling | ||||
| Binding Affinity | Kd | 1-10 µM |
Table 2: Enzymatic Inhibition by this compound
| Enzyme | Species | Parameter | Value | Reference |
| FAAH | Rat | IC₅₀ | 4.9 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
FAAH Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methodologies for determining the inhibitory potential of compounds against FAAH.
Objective: To quantify the inhibition of FAAH activity by this compound.
Principle: The assay measures the hydrolysis of a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide) to a fluorescent product (7-amino-4-methylcoumarin, AMC). The rate of fluorescence increase is proportional to FAAH activity, and a decrease in this rate in the presence of an inhibitor indicates inhibition.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC arachidonoyl amide)
-
This compound (test inhibitor)
-
Known FAAH inhibitor (positive control, e.g., URB597)
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a stock solution of this compound and the positive control inhibitor in DMSO.
-
Prepare serial dilutions of the test and control inhibitors in FAAH Assay Buffer.
-
Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.
-
Dilute the FAAH substrate to the working concentration in the assay buffer.
-
-
Assay Plate Setup:
-
Add FAAH Assay Buffer to all wells.
-
Add the serially diluted this compound, positive control, or vehicle (DMSO) to the appropriate wells.
-
Add the diluted FAAH enzyme solution to all wells except the "no enzyme" control wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FAAH substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) kinetically over 30 minutes, with readings every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow: FAAH Inhibition Assay
Caption: Workflow for determining the IC₅₀ of NAGly for FAAH.
GPR55 Calcium Mobilization Assay
This protocol is a general guideline for measuring GPR55 activation by monitoring changes in intracellular calcium.
Objective: To determine the potency (EC₅₀) of this compound in activating GPR55-mediated calcium signaling.
Principle: GPR55 activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This change can be detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The increase in fluorescence intensity upon agonist stimulation is proportional to the receptor activation.
Materials:
-
HEK293 cells stably expressing human GPR55 (HAGPR55/CHO cells can also be used)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound (test agonist)
-
Known GPR55 agonist (positive control, e.g., LPI)
-
GPR55 antagonist (for specificity control, e.g., ML193)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture and Plating:
-
Culture the GPR55-expressing cells to ~80-90% confluency.
-
Seed the cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in Assay Buffer containing Pluronic F-127.
-
Remove the culture medium from the cells and wash with Assay Buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 1 hour in the dark.
-
-
Cell Washing:
-
After incubation, gently wash the cells twice with Assay Buffer to remove excess dye.
-
Leave a final volume of Assay Buffer in each well.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the positive control agonist in Assay Buffer.
-
For antagonist experiments, pre-incubate the cells with the antagonist for a specified time before adding the agonist.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's automated injector to add the different concentrations of this compound or control compounds to the wells.
-
Continuously record the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the responses to the maximum response of the positive control.
-
Plot the normalized response versus the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for GPR55-mediated calcium mobilization assay.
Conclusion
This compound is a multifaceted signaling lipid with a growing repertoire of biological functions. Its distinct signaling profile, separate from the classical cannabinoid system, presents exciting opportunities for the development of novel therapeutics targeting pain, inflammation, and other pathological conditions. A thorough understanding of its signaling pathways through GPR18, GPR55, and GPR92, as well as its metabolic regulation, is crucial for advancing research in this field. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to explore the therapeutic potential of modulating this compound signaling. Further investigation into the precise molecular interactions and the physiological relevance of these pathways will undoubtedly uncover new avenues for pharmacological intervention.
References
N-Arachidonoyl Glycine (NAGly): A Technical Guide to its Degradation and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoyl glycine (NAGly), an endogenous N-acyl amino acid, has emerged as a significant signaling lipid involved in a variety of physiological processes, including pain perception, inflammation, and cellular migration.[1][2][3] Structurally related to the endocannabinoid anandamide (AEA), NAGly exhibits distinct pharmacological properties, primarily by not binding to cannabinoid receptors CB1 and CB2.[2][4] Understanding the metabolic fate of NAGly is crucial for elucidating its biological functions and for the development of novel therapeutics targeting its signaling pathways. This technical guide provides an in-depth overview of the degradation and metabolism of NAGly, focusing on the key enzymatic pathways, quantitative data, and detailed experimental protocols.
Core Metabolic Pathways
The metabolic degradation of N-arachidonoyl glycine is primarily governed by two major enzymatic pathways: hydrolysis by Fatty Acid Amide Hydrolase (FAAH) and oxidation by Cyclooxygenase-2 (COX-2). Emerging evidence also suggests a potential role for cytochrome P450 (CYP450) enzymes in the metabolism of N-acyl amino acids.
Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)
FAAH, a serine hydrolase, is the principal enzyme responsible for the degradation of the endocannabinoid anandamide. NAGly is also a substrate for FAAH, which catalyzes its hydrolysis into arachidonic acid (AA) and glycine. This process terminates the signaling activity of NAGly. Interestingly, NAGly also acts as a competitive inhibitor of FAAH, thereby influencing the levels of other FAAH substrates like anandamide.
| Parameter | Value | Species/System | Reference |
| Hydrolysis Rate | Slower than Anandamide | Recombinant FAAH | |
| Inhibition | Competitive Inhibitor | Mouse, Rat, and Human cell lines |
Further research is required to establish definitive Km and Vmax values for NAGly as a FAAH substrate.
This protocol describes a method to determine the rate of NAGly hydrolysis by FAAH using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the product, arachidonic acid.
Materials:
-
Recombinant human or rodent FAAH
-
N-arachidonoyl glycine (NAGly)
-
Arachidonic acid (AA) standard
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA
-
Quenching Solution: Acetonitrile with 1% formic acid
-
Internal Standard (IS): Deuterated arachidonic acid (e.g., AA-d8)
-
LC-MS/MS system
Procedure:
-
Enzyme Preparation: Prepare a working solution of FAAH in the assay buffer to a final concentration of 10 µg/mL.
-
Substrate Preparation: Prepare a stock solution of NAGly in ethanol and dilute it in the assay buffer to the desired final concentrations (e.g., 1-100 µM).
-
Reaction Initiation: In a microcentrifuge tube, combine 45 µL of the FAAH working solution with 5 µL of the NAGly substrate solution.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction by adding 100 µL of ice-cold quenching solution containing the internal standard.
-
Sample Processing: Vortex the samples and centrifuge at 14,000 x g for 10 minutes to precipitate the protein.
-
Analysis: Transfer the supernatant to an autosampler vial and analyze the formation of arachidonic acid by LC-MS/MS.
Data Analysis:
-
Generate a standard curve for arachidonic acid.
-
Calculate the amount of arachidonic acid produced at each time point.
-
Determine the initial velocity of the reaction from the linear portion of the product formation versus time curve.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]
- 4. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Concentration of Arachidoyl Glycine in Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Arachidonoyl glycine (NAGly) is an endogenous lipid mediator, structurally related to the endocannabinoid anandamide. It is involved in a variety of physiological processes, including pain perception, inflammation, and cellular signaling. Unlike anandamide, NAGly exhibits low affinity for the classical cannabinoid receptors CB1 and CB2, mediating its effects through other targets, most notably the orphan G protein-coupled receptors GPR18 and GPR55. Understanding the physiological concentrations of NAGly in various tissues is crucial for elucidating its biological functions and for the development of novel therapeutics targeting its signaling pathways. This technical guide provides a comprehensive overview of the current knowledge on NAGly concentrations in different tissues, detailed experimental protocols for its quantification, and a description of its primary signaling pathways.
Data Presentation: Physiological Concentrations of Arachidoyl Glycine
The concentration of this compound varies significantly across different tissues and species. The following tables summarize the available quantitative data from peer-reviewed literature.
Table 1: Physiological Concentration of this compound (NAGly) in Rodent Tissues
| Species | Tissue | Concentration | Method | Reference |
| Rat | Brain | ~50 pmol/g (dry weight) | LC-MS | [1] |
| Rat | Spinal Cord | ~140 pmol/g (dry weight) | LC-MS | [1] |
| Mouse | Brain | 13.1 ± 2.1 pmol/g | LC-MS/MS | [2] |
Note: Data on the physiological concentrations of NAGly in a wider range of peripheral tissues such as liver, kidney, skeletal muscle, and adipose tissue in rodents are not extensively reported in the current literature. However, some studies suggest that dietary lipid composition can influence the levels of N-acyl amino acids, including NAGly, in these tissues[3].
Table 2: Relative Abundance of this compound (NAGly) in Human Tissues
| Species | Tissue/Fluid | Relative Abundance | Method | Reference |
| Human | Serum | Markedly increased during fasting compared to re-fed state | LC-MS/MS | [4] |
Note: Absolute quantitative concentrations of NAGly in human tissues are not widely available. The provided data indicates relative changes under different physiological conditions.
Experimental Protocols: Quantification of this compound
The quantification of this compound in biological matrices is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Below is a detailed methodology compiled from various sources for the analysis of NAGly in tissue samples.
Tissue Sample Preparation
Objective: To extract NAGly from tissue homogenates and remove interfering substances.
Materials:
-
Tissue sample (e.g., brain, spinal cord)
-
Homogenizer (e.g., bead beater, sonicator)
-
Extraction solvent: Methanol/Chloroform (2:1, v/v)
-
Internal standard (IS): Deuterated this compound (NAGly-d8)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE conditioning solvent: Methanol
-
SPE equilibration solvent: Water
-
SPE wash solvent: Water
-
SPE elution solvent: Methanol
-
Nitrogen evaporator
-
Reconstitution solvent: Methanol/Water (70:30, v/v)
Procedure:
-
Homogenization: Weigh the frozen tissue sample and homogenize it in the extraction solvent containing the internal standard (NAGly-d8). The ratio of tissue to solvent should be optimized but is typically around 1:10 (w/v).
-
Lipid Extraction: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the tissue debris. Collect the supernatant containing the lipid extract.
-
Solid-Phase Extraction (SPE): a. Conditioning: Condition the C18 SPE cartridge by passing 1.0 mL of methanol through it. b. Equilibration: Equilibrate the cartridge by passing 1.0 mL of water through it. c. Sample Loading: Load the lipid extract onto the SPE cartridge. d. Washing: Wash the cartridge with 0.5 mL of water to remove salts and other polar impurities. e. Elution: Elute the analytes with 2 x 0.8 mL of 100% methanol.
-
Drying and Reconstitution: Evaporate the eluted fractions to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and quantify this compound using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Zorbax SB-CN (2.1 x 100 mm, 3.5 µm), is suitable.
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: 100% Methanol.
-
Flow Rate: 300 µL/min.
-
Gradient Elution:
-
0-0.5 min: 45% B (isocratic)
-
0.5-1.0 min: Increase to 70% B
-
(Further gradient steps should be optimized based on the specific system and to ensure separation from other analytes).
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NAGly: Precursor ion (m/z) 362.3 → Product ion (m/z) 76.1
-
NAGly-d8 (IS): Precursor ion (m/z) 370.3 → Product ion (m/z) 84.1
-
-
Optimization: The fragmentor voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.
Workflow Diagram for NAGly Quantification
Signaling Pathways of this compound
This compound exerts its biological effects primarily through the activation of G protein-coupled receptors GPR18 and GPR55.
GPR18 Signaling Pathway
GPR18 is considered a primary receptor for NAGly. Its activation leads to complex downstream signaling cascades that can vary depending on the cell type. The signaling is often initiated through the coupling of Gαi/o proteins.
-
Gαi/o Coupling: Activation of GPR18 by NAGly leads to the dissociation of the Gαi/o subunit from the Gβγ complex.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels and Kinases: The Gβγ subunit can directly modulate the activity of ion channels and other effector enzymes, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
-
MAPK Activation: GPR18 activation has been shown to lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPK), such as ERK1/2, which can influence gene expression and cell proliferation.
-
Intracellular Calcium Mobilization: In some cellular contexts, GPR18 activation can lead to an increase in intracellular calcium concentrations.
GPR55 Signaling Pathway
GPR55 is another receptor target for NAGly. Its activation primarily involves Gαq and Gα12/13 proteins, leading to robust increases in intracellular calcium and activation of the RhoA pathway.
-
Gαq and Gα12/13 Coupling: Upon NAGly binding, GPR55 activates Gαq and Gα12/13 proteins.
-
Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
-
RhoA Activation: The Gα12/13 pathway leads to the activation of the small GTPase RhoA.
-
Downstream Effects: Increased intracellular calcium and RhoA activation lead to a variety of cellular responses, including the activation of protein kinase C (PKC), modulation of cytoskeletal dynamics, and activation of transcription factors. GPR55 activation also leads to the phosphorylation of ERK1/2.
Conclusion
This technical guide provides a summary of the current understanding of the physiological concentrations of this compound in various tissues, detailed protocols for its quantification, and an overview of its major signaling pathways. While data on NAGly levels in central nervous system tissues are available, further research is needed to establish a comprehensive profile of its concentrations in peripheral tissues across different species. The provided experimental protocols offer a robust framework for researchers aiming to quantify this important lipid mediator. A deeper understanding of NAGly's tissue distribution and signaling mechanisms will be instrumental in advancing our knowledge of its physiological roles and in the development of new therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
Arachidoyl Glycine: A Comprehensive Technical Guide to its Role as a Neuro-inflammatory Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidoyl glycine (N-arachidonoyl glycine, NAGly) is an endogenous lipid mediator that has garnered significant attention for its potent modulatory effects on neuro-inflammatory processes. Structurally related to the endocannabinoid anandamide, NAGly exhibits a distinct pharmacological profile, primarily exerting its effects through the G protein-coupled receptor 18 (GPR18), and to a lesser extent, GPR55. This technical guide provides an in-depth overview of the biosynthesis, signaling pathways, and experimental validation of NAGly as a neuro-inflammatory modulator, intended for researchers, scientists, and professionals in drug development.
Biosynthesis and Metabolism
N-arachidonoyl glycine is synthesized in the central nervous system through two primary pathways:
-
Oxidative metabolism of anandamide (AEA): The endocannabinoid anandamide can be oxidized to form NAGly.
-
Conjugation of arachidonic acid and glycine: This pathway involves the direct enzymatic conjugation of arachidonic acid with the amino acid glycine.
The degradation of NAGly is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes it into arachidonic acid and glycine. NAGly also acts as an inhibitor of FAAH, which can lead to an increase in the levels of other endocannabinoids, such as anandamide, oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies on the activity of this compound.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 for FAAH Inhibition | 4.9 µM | Rat Brain | [2] |
Table 1: Inhibitory Activity of this compound on FAAH
| Assay | Concentration Range | Effect | Cell Line | Reference |
| Proliferation | 0.01 nM - 100 µM | Increased proliferation at pM to low nM concentrations | BV-2 microglia | [3] |
| Cell Migration | 0.1 nM - 10 µM | Potent induction of migration | BV-2 microglia, HEK293-GPR18 | [3] |
| Cytokine Production | 10 nM and 100 nM | Significant alteration of Axl, CD40, IGF-I, OPN, and Pro-MMP-9 | BV-2 microglia | [4] |
| MAPK Phosphorylation | 10 nM - 10 µM | Concentration-dependent phosphorylation of p44/42 and JNK MAPK | BV-2 microglia |
Table 2: Concentration-Dependent Effects of this compound in In Vitro Assays
Signaling Pathways
This compound primarily signals through the G protein-coupled receptor GPR18, which is coupled to Gαi/o proteins. Activation of GPR18 by NAGly initiates a cascade of intracellular events, including the modulation of adenylyl cyclase activity and the activation of the mitogen-activated protein kinase (MAPK) pathway. There is also evidence for NAGly interacting with GPR55, which is coupled to Gαq/11 and Gα12/13 proteins, leading to calcium mobilization.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Microglial Migration Assay (Boyden Chamber)
This protocol is adapted from studies investigating the chemotactic effects of NAGly on BV-2 microglial cells.
Materials:
-
BV-2 microglial cells
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pores)
-
Serum-free culture medium
-
This compound (NAGly)
-
Fixative solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Culture BV-2 cells to ~80% confluency.
-
Starve cells in serum-free medium for 2-4 hours prior to the assay.
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add NAGly at desired concentrations (e.g., 0.1 nM to 10 µM) to the lower wells of the Boyden chamber. Use serum-free medium as a negative control.
-
Place the polycarbonate membrane inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 3-6 hours.
-
After incubation, remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Cytokine Release Assay (ELISA)
This protocol outlines the measurement of cytokine levels in the supernatant of BV-2 microglia treated with NAGly.
Materials:
-
BV-2 microglial cells
-
Culture medium (e.g., Ham's F-12)
-
This compound (NAGly)
-
ELISA kits for specific cytokines (e.g., Axl, CD40, IGF-I, OPN, Pro-MMP-9)
Procedure:
-
Plate BV-2 cells in 6-well plates and grow to ~90% confluency.
-
Replace the culture medium with serum-free medium.
-
Treat the cells with NAGly at desired concentrations (e.g., 10 nM and 100 nM) for 3 hours. Use vehicle (e.g., 0.1% DMSO) as a control.
-
After incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cell debris.
-
Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Organotypic Hippocampal Slice Culture for Neuroprotection Studies
This protocol is a general guideline for assessing the neuroprotective effects of NAGly against excitotoxicity in murine organotypic hippocampal slice cultures.
Materials:
-
Postnatal day 6-9 mouse pups
-
Dissection medium (e.g., Gey's balanced salt solution)
-
Culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum)
-
Millicell cell culture inserts (0.4 µm)
-
N-methyl-D-aspartate (NMDA)
-
This compound (NAGly)
-
Propidium iodide (PI) for cell death visualization
Procedure:
-
Dissect hippocampi from mouse pups in ice-cold dissection medium.
-
Cut the hippocampi into 350-400 µm thick slices using a tissue chopper.
-
Transfer the slices onto Millicell culture inserts in 6-well plates containing 1 mL of culture medium per well.
-
Incubate the slices at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.
-
After a period of stabilization in culture (e.g., 7-10 days), induce excitotoxicity by treating the slices with NMDA (e.g., 50 µM) for 4 hours.
-
Following the NMDA treatment, wash the slices and treat with NAGly at the desired concentrations.
-
Assess neuronal damage after 24-72 hours. This can be done by staining with propidium iodide, which enters and stains the nuclei of dead cells.
-
Capture fluorescent images and quantify the area of PI uptake to determine the extent of cell death.
Conclusion
This compound is a multifaceted signaling lipid with a significant role in the modulation of neuro-inflammation. Its primary actions through the GPR18 receptor, leading to the activation of MAPK signaling and subsequent effects on microglial migration and cytokine production, highlight its potential as a therapeutic target for neuro-inflammatory and neurodegenerative diseases. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this endogenous modulator. Further research is warranted to fully elucidate the signaling intricacies of NAGly, particularly its interactions with GPR55, and to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Δ9-THC and N-arachidonoyl glycine regulate BV-2 microglial morphology and cytokine release plasticity: implications for signaling at GPR18 - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Transport of Arachidoyl Glycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoyl glycine (Arachidoyl glycine, NAGly) is an endogenous lipid mediator, belonging to the class of N-acyl amino acids, which has garnered significant attention for its diverse physiological and pharmacological activities. Structurally similar to the endocannabinoid anandamide, NAGly exhibits a distinct pharmacological profile, interacting with a range of cellular targets to modulate processes such as pain, inflammation, and cell migration.[1] This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport of NAGly, along with detailed experimental protocols and a summary of its key molecular interactions. While the precise mechanisms governing the direct cellular uptake and transport of NAGly are still under active investigation and quantitative kinetic data remains limited, this guide consolidates the available information on its cellular interactions and the methodologies used to study them.
Molecular Interactions and Cellular Effects
This compound's biological effects are mediated through its interaction with several key cellular proteins. These interactions can be broadly categorized into receptor activation and enzyme/transporter inhibition.
G-Protein Coupled Receptor (GPCR) Activation
NAGly is a known agonist for two orphan GPCRs, GPR18 and GPR55, initiating distinct downstream signaling cascades.
-
GPR18: Often referred to as the "NAGly receptor," GPR18 is a primary target of this compound.[1] Activation of GPR18 by NAGly has been shown to be involved in various cellular responses, including the promotion of cell migration, particularly in microglia.[1]
-
GPR55: NAGly also acts as an agonist at GPR55, another receptor implicated in cannabinoid signaling. This interaction leads to increases in intracellular calcium and the activation of mitogen-activated protein kinases (MAPKs).
Inhibition of Transporters and Enzymes
-
Glycine Transporter 2a (GLYT2a): NAGly is a reversible and non-competitive inhibitor of the glycine transporter GLYT2a.[2] This inhibition is thought to contribute to the analgesic properties of NAGly by increasing the extracellular concentration of glycine in the spinal cord.[2]
-
Fatty Acid Amide Hydrolase (FAAH): NAGly is an inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, NAGly can indirectly modulate the endocannabinoid system by increasing the levels of other bioactive lipids.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with its known molecular targets. It is important to note that kinetic data for the direct cellular uptake of NAGly (e.g., K_m, V_max) are not currently well-documented in the scientific literature.
| Target | Interaction | Cell/System Type | Parameter | Value | Reference(s) |
| GPR18 | Agonist | BV-2 microglia | EC_50 (Migration) | ~0.17 nM | |
| GPR55 | Agonist | HAGPR55/CHO cells | EC_50 (Calcium Mobilization) | ~3 µM | |
| GLYT2a | Non-competitive Inhibitor | Oocytes expressing GLYT2a | IC_50 | ~9 µM | |
| FAAH | Inhibitor | Rat Brain Membranes | IC_50 | 4.9 µM | |
| Vasorelaxation | Agonist | Rat Mesenteric Artery | pEC_50% | 5.7 ± 0.2 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Cellular Migration: Boyden Chamber Assay
This assay is used to quantify the chemotactic effect of NAGly on cells, such as microglia.
Materials:
-
Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)
-
Polycarbonate membranes with appropriate pore size (e.g., 8 µm for microglia)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Chemoattractant (this compound)
-
Control chemoattractant (e.g., fMLP)
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture cells (e.g., BV-2 microglia) to 70-80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Wash cells with serum-free medium and resuspend in serum-free medium containing 0.1% BSA to a final concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in serum-free medium containing 0.1% BSA in the lower wells of the Boyden chamber. Include a negative control (medium with BSA) and a positive control (e.g., 1 µM fMLP).
-
Place the polycarbonate membrane over the lower wells.
-
Assemble the chamber by placing the upper plate over the membrane.
-
Add 50 µL of the cell suspension to each of the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO_2 for a duration determined by the cell type's migration rate (e.g., 4-6 hours for microglia).
-
-
Cell Staining and Quantification:
-
After incubation, disassemble the chamber and remove the membrane.
-
Scrape off the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the membrane in methanol for 10 minutes.
-
Stain the migrated cells on the lower surface of the membrane using a staining solution like Diff-Quik.
-
Mount the membrane on a glass slide.
-
Count the number of migrated cells in several high-power fields for each well using a light microscope.
-
Vasorelaxation: Wire Myography
This technique is employed to assess the effect of NAGly on the contractility of isolated blood vessels.
Materials:
-
Wire myograph system
-
Isolated blood vessel segments (e.g., rat mesenteric artery)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO_4, 1.2 KH_2PO_4, 25 NaHCO_3, 2 CaCl_2, 10 D-glucose)
-
Carbogen gas (95% O_2, 5% CO_2)
-
Vasoconstrictor (e.g., methoxamine or phenylephrine)
-
This compound
-
Data acquisition system
Protocol:
-
Vessel Preparation:
-
Isolate small segments (e.g., 2 mm length) of the desired artery and place them in ice-cold Krebs-Henseleit solution.
-
Mount the vessel segment on two small wires in the myograph chamber.
-
-
Equilibration and Viability Check:
-
Fill the chamber with Krebs-Henseleit solution and bubble with carbogen gas at 37°C.
-
Allow the vessel to equilibrate for at least 30 minutes under a set baseline tension.
-
Test the viability of the vessel by inducing contraction with a high concentration of KCl.
-
Assess endothelium integrity by pre-contracting with a vasoconstrictor (e.g., 10 µM methoxamine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine or carbachol).
-
-
Experimental Procedure:
-
Wash the vessel and allow it to return to baseline tension.
-
Pre-contract the vessel with a submaximal concentration of a vasoconstrictor to achieve a stable plateau.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the bath.
-
Record the changes in isometric tension using the data acquisition system.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the pEC_50 value.
-
MAPK Activation: In-Cell Western Assay
This method allows for the quantification of protein phosphorylation, such as ERK1/2 (p44/42 MAPK), in response to NAGly treatment.
Materials:
-
96-well cell culture plates
-
Cells expressing the target receptor (e.g., HAGPR55/CHO cells)
-
Cell culture medium and supplements
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies (one for the phosphorylated protein, e.g., anti-phospho-ERK1/2, and one for the total protein, e.g., anti-total-ERK1/2)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680LT)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 1-2 hours before treatment.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 5 minutes for MAPK activation).
-
-
Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with a cocktail of the two primary antibodies (anti-phospho-protein and anti-total-protein) in antibody dilution buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with a cocktail of the two corresponding infrared dye-conjugated secondary antibodies in antibody dilution buffer for 1 hour at room temperature in the dark.
-
-
Image Acquisition and Analysis:
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the phosphorylated and total protein signals.
-
Normalize the phospho-protein signal to the total protein signal for each well.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for studying its effects on cell migration.
GPR18 Signaling Pathway
Caption: GPR18 signaling cascade initiated by this compound.
GPR55 Signaling Pathway
Caption: GPR55 signaling cascade initiated by this compound.
Experimental Workflow for Cell Migration Assay
Caption: Workflow for Boyden chamber cell migration assay.
Future Directions
The field of N-acyl amino acid research is rapidly evolving. A critical area for future investigation is the elucidation of the specific mechanisms responsible for the cellular uptake and transport of this compound. The identification of a dedicated transporter or a definitive understanding of its membrane translocation process will be a significant step forward. The use of radiolabeled NAGly in uptake assays will be instrumental in determining the kinetic parameters of its transport and in identifying potential inhibitors. Furthermore, exploring the role of fatty acid binding proteins (FABPs) and other intracellular chaperones in the trafficking of NAGly will provide a more complete picture of its cellular journey from the plasma membrane to its intracellular targets. Such studies will not only enhance our fundamental understanding of this important signaling molecule but also pave the way for the development of novel therapeutic strategies targeting the pathways it modulates.
References
Methodological & Application
Application Note: Quantification of Arachidoyl Glycine in Biological Matrices by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-arachidonoyl glycine (NAGly), an endogenous lipid mediator, is a member of the N-acyl amino acid family. It is implicated in a variety of physiological processes, including pain perception, inflammation, and cellular migration.[1][2] Accurate quantification of NAGly in biological samples is crucial for understanding its physiological roles and for the development of novel therapeutics targeting the endocannabinoid system. This application note provides a detailed protocol for the sensitive and selective quantification of arachidoyl glycine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathways Involving this compound
This compound is synthesized through two primary biosynthetic pathways. The first pathway involves the direct conjugation of arachidonic acid (AA) with glycine. The second pathway involves the oxidative metabolism of anandamide (AEA), an endocannabinoid, where AEA is first hydrolyzed by fatty acid amide hydrolase (FAAH) to release arachidonic acid, which is then conjugated to glycine.[1][3][4] NAGly exerts its biological effects by interacting with specific receptors, notably GPR18 and GPR55, orphan G protein-coupled receptors.
Experimental Protocols
This section details the methodologies for the quantification of this compound from biological matrices such as brain tissue and plasma.
Sample Preparation
A robust sample preparation protocol is essential to remove interfering substances and enrich the analyte of interest. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully employed.
Protocol 1: Liquid-Liquid Extraction (LLE) for Brain Tissue
-
Homogenize brain tissue (e.g., 30 mg) in an appropriate volume of extraction solvent (e.g., 2 mL of chloroform:methanol, 2:1 v/v) containing an internal standard (e.g., this compound-d8).
-
Add 0.73% w/v sodium chloride solution (e.g., 300 µL) to the homogenate.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol:water, 1:1 v/v) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum
-
Precipitate proteins from the plasma or serum sample (e.g., 200 µL) by adding a four-fold excess of cold acetonitrile (e.g., 800 µL) containing the internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a conditioned C18 SPE column.
-
Wash the column with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
Elute this compound and other lipids with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 or a cyano (CN) column is typically used for the separation of N-acyl amino acids. A common choice is a Zorbax SB-CN column (2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 300 µL/min.
-
Gradient Elution: A typical gradient starts with a lower percentage of organic phase, which is then ramped up to elute the more hydrophobic analytes. For example:
-
0-0.5 min: 45% B
-
0.5-1.0 min: 45-70% B
-
1.0-10.0 min: 70-99% B
-
10.0-14.0 min: Hold at 99% B
-
14.0-14.5 min: Return to 45% B
-
14.5-21.0 min: Re-equilibration at 45% B
-
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
Quantitative Data
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |
| This compound (NAGly) | 362.3 | 76.0 | 135 | 25 |
| This compound-d8 (Internal Standard) | 370.3 | 84.0 | 135 | 25 |
Data adapted from a study on arachidonoyl amino acids in mouse brain.
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.2–120 pg/µL | |
| Correlation Coefficient (R²) | > 0.99 | |
| Recovery | 85-115% | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Lower Limit of Quantification (LLOQ) | Typically in the low pg/mL or pmol/g range | |
| Limit of Detection (LOD) | Sub-pg/mL or fmol/g levels |
Table 3: Endogenous Levels of this compound in Mouse Brain
| Analyte | Concentration (pmol/g) |
| This compound (NAGly) | 13.1 ± 2.1 |
Data represents baseline levels in control mice.
Conclusion
The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of this compound in various biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a comprehensive guide for researchers in the fields of pharmacology, neuroscience, and drug development. Accurate measurement of NAGly will facilitate a deeper understanding of its role in health and disease, and aid in the discovery of new therapeutic agents targeting the endocannabinoid system.
References
- 1. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MAPK/ERK Phosphorylation Assay for Arachidoyl Glycine Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidoyl glycine (AG), also known as N-arachidonoyl glycine (NAGly), is an endogenous lipid mediator that plays a significant role in various physiological processes, including pain perception, inflammation, and cellular migration.[1][2] It exerts its effects by activating specific G protein-coupled receptors (GPCRs), primarily GPR18 and GPR55.[1][3][4] Upon activation, these receptors initiate intracellular signaling cascades, one of the most prominent being the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The phosphorylation of ERK1/2 is a key downstream event that regulates transcription factors and cellular processes. Monitoring the phosphorylation status of ERK1/2 is therefore a critical method for studying the bioactivity of this compound and for the screening of potential therapeutic agents that modulate its signaling pathways.
These application notes provide detailed protocols for assessing AG-induced MAPK/ERK phosphorylation in cell-based assays, along with data presentation and visualization of the signaling pathways.
Signaling Pathways
This compound initiates signaling cascades by binding to its cell surface receptors, GPR18 and GPR55. The activation of these receptors leads to the phosphorylation and activation of ERK1/2 through distinct G-protein-mediated pathways.
GPR18 Signaling Pathway
NAGly is an efficacious agonist at GPR18, which primarily couples to Gαi/o proteins. Activation of GPR18 by NAGly leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The βγ subunits of the dissociated G-protein can activate downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), which in turn contribute to the activation of the Ras-Raf-MEK-ERK cascade, culminating in the phosphorylation of ERK1/2. Pertussis toxin (PTX), an inhibitor of Gαi/o signaling, can attenuate NAGly-induced ERK phosphorylation, confirming the involvement of this pathway.
GPR55 Signaling Pathway
NAGly also acts as an agonist for GPR55. GPR55 signaling is more complex, involving coupling to Gαq and Gα12/13 proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates RhoA, a small GTPase. Both the PLC-PKC and RhoA pathways can converge to activate the MAPK/ERK cascade.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effect of this compound on ERK1/2 phosphorylation.
Table 1: Dose-Dependent Activation of ERK1/2 Phosphorylation by this compound in HEK293 cells expressing GPR18.
| NAGly Concentration | Fold Increase in p-ERK1/2 (vs. Vehicle) |
| 1 nM | ~1.5 |
| 10 nM | ~2.5 |
| 100 nM | ~3.5 |
| 1 µM | ~4.0 |
| 10 µM | ~4.0 |
Data are approximated from graphical representations in cited literature.
Table 2: Time-Course of ERK1/2 Phosphorylation in HEK293-GPR18 cells stimulated with 100 nM this compound.
| Time (minutes) | Fold Increase in p-ERK1/2 (vs. Vehicle) |
| 0 | 1.0 |
| 2 | ~2.0 |
| 5 | ~3.5 |
| 10 | ~3.0 |
| 20 | ~2.0 |
| 40 | ~1.5 |
| 120 | ~1.2 |
Data are approximated from graphical representations in cited literature.
Table 3: Effect of Antagonists on this compound-Induced ERK1/2 Phosphorylation.
| Treatment | Fold Increase in p-ERK1/2 (vs. Vehicle) |
| Vehicle | 1.0 |
| 100 nM NAGly | ~3.5 |
| 100 nM NAGly + 1 µM O-1918 (GPR18 antagonist) | ~1.2 |
| 3 µM NAGly (in GPR55-CHO cells) | ~2.5 |
| 3 µM NAGly + 10 µM ML193 (GPR55 antagonist) | ~1.0 |
Data are from studies using HEK293-GPR18 cells or CHO-GPR55 cells and are approximated from graphical representations in cited literature.
Experimental Protocols
Experimental Workflow Overview
The general workflow for assessing this compound-induced ERK phosphorylation involves cell culture, treatment, cell lysis, and detection of phosphorylated ERK, typically by Western Blot or ELISA.
Protocol 1: Western Blot for Phospho-ERK1/2
This protocol is suitable for detecting changes in ERK1/2 phosphorylation in response to this compound in cultured cells such as HEK293 expressing GPR18 or GPR55, or in BV-2 microglial cells.
Materials:
-
Cell Culture: HEK293 cells stably expressing GPR18 or GPR55, or BV-2 microglial cells.
-
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Serum-free medium.
-
This compound (NAGly).
-
Receptor antagonists (e.g., O-1918 for GPR18, ML193 for GPR55).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer (RIPA buffer or similar) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Plating:
-
Culture cells in appropriate medium to ~80-90% confluency.
-
Seed cells into 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
-
Serum Starvation (Optional):
-
To reduce basal levels of ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-12 hours.
-
-
Treatment:
-
Prepare working solutions of this compound and any antagonists in serum-free medium.
-
If using antagonists, pre-incubate the cells with the antagonist for 30-60 minutes.
-
Add the this compound solution to the cells and incubate for the desired time (e.g., 5-10 minutes for peak activation). Include a vehicle control.
-
-
Cell Lysis:
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software. The ratio of phospho-ERK to total ERK is calculated for each sample.
-
Protocol 2: ELISA for Phospho-ERK1/2
This protocol provides a high-throughput alternative to Western blotting for quantifying ERK1/2 phosphorylation. Several commercial kits are available and their specific instructions should be followed. The following is a general protocol.
Materials:
-
Cell-based ELISA kit for phospho-ERK1/2 and total ERK1/2.
-
96-well cell culture plates.
-
This compound and other test compounds.
-
Wash buffers and substrate solutions (typically provided in the kit).
-
Microplate reader capable of measuring absorbance or fluorescence.
Procedure:
-
Cell Plating and Treatment:
-
Seed cells into a 96-well plate and culture to the desired confluency.
-
Perform serum starvation and treatment with this compound as described in the Western blot protocol.
-
-
Cell Fixation and Permeabilization:
-
After treatment, aspirate the medium and fix the cells by adding a fixing solution (e.g., 4% formaldehyde in PBS) for 20 minutes at room temperature.
-
Wash the cells with wash buffer.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Wash the cells with wash buffer.
-
-
Blocking and Antibody Incubation:
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Incubate the cells with the primary antibody against phospho-ERK1/2 overnight at 4°C. A parallel set of wells should be incubated with the primary antibody against total ERK1/2.
-
-
Secondary Antibody and Detection:
-
Wash the wells and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the wells and add the substrate solution.
-
After a suitable incubation time, stop the reaction and measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
The signal for phospho-ERK1/2 is normalized to the signal for total ERK1/2 for each condition.
-
Troubleshooting
-
High Background in Western Blots:
-
Ensure adequate blocking (increase blocking time or change blocking agent).
-
Optimize antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
No or Weak Signal:
-
Confirm receptor expression in the cell line.
-
Optimize the concentration of this compound and the stimulation time.
-
Ensure the activity of primary and secondary antibodies.
-
Check the integrity of the protein lysates.
-
-
Variability in ELISA Results:
-
Ensure consistent cell seeding density.
-
Perform all washing steps carefully and consistently.
-
Use a multichannel pipette for adding reagents to minimize timing differences.
-
Conclusion
The MAPK/ERK phosphorylation assay is a robust and reliable method for investigating the intracellular signaling initiated by this compound through its receptors, GPR18 and GPR55. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to study this important signaling pathway and to screen for novel modulators with therapeutic potential. Careful optimization of experimental conditions is crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols for Arachidoyl Glycine in Vasodilation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidoyl glycine (N-arachidonoyl glycine or NAGly) is an endogenous lipoamino acid structurally related to the endocannabinoid anandamide. Unlike anandamide, NAGly does not exhibit significant activity at cannabinoid receptors CB1 and CB2.[1] However, it has been identified as a potent vasodilator, playing a role in the regulation of vascular tone.[2] These application notes provide a comprehensive overview of the experimental protocols and signaling pathways involved in NAGly-induced vasodilation, designed to guide researchers in this field.
NAGly's vasodilatory effects are primarily mediated through endothelium-dependent and -independent mechanisms. The key pathways implicated include the activation of a putative G-protein coupled receptor, stimulation of nitric oxide (NO) production, and the opening of large-conductance calcium-activated potassium channels (BKCa).[3][4] There is ongoing investigation into the specific receptors involved, with GPR18 and GPR55 being potential candidates, though evidence remains inconclusive.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on NAGly-induced vasodilation in rat mesenteric arteries, providing a comparative view of its potency under various experimental conditions.
Table 1: Potency and Efficacy of this compound (NAGly) Induced Vasodilation
| Preparation | Condition | pEC50 / pEC20% | Maximal Relaxation (%) | Reference |
| Endothelium-intact arteries | Control | 5.7 ± 0.2 (pEC50%) | 98 ± 1% | |
| Endothelium-denuded arteries | Control | - | Reduced potency compared to intact | |
| Endothelium-intact arteries | + L-NAME (NOS inhibitor) | Attenuated | Attenuated | |
| Endothelium-intact arteries | + Iberiotoxin (BKCa blocker) | Attenuated | Attenuated | |
| Endothelium-denuded arteries | + Iberiotoxin (BKCa blocker) | Inhibited | Inhibited | |
| Endothelium-denuded arteries | + L-NAME (NOS inhibitor) | Not inhibited | Not inhibited | |
| Endothelium-intact arteries | + Pertussis Toxin (Gi/o inhibitor) | Attenuated | Attenuated | |
| Endothelium-intact arteries | + O-1918 (putative antagonist) | Attenuated | Attenuated |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pEC20% is the negative logarithm of the molar concentration giving 20% relaxation.
Signaling Pathways
The precise signaling cascade of NAGly-induced vasodilation is still under investigation, with evidence suggesting multiple interconnected pathways. The diagrams below illustrate the proposed mechanisms.
Experimental Protocols
The following protocols are based on methodologies cited in the literature for studying the vascular effects of this compound.
Protocol 1: Ex Vivo Vasodilation Assay using Wire Myography
This protocol details the assessment of NAGly's vasodilatory properties on isolated small arteries.
1. Tissue Preparation:
-
Euthanize a male Wistar rat (250-300g) via cervical dislocation, in accordance with approved animal care protocols.
-
Isolate third-order branches of the superior mesenteric artery and place them in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, CaCl2 2, D-glucose 10).
-
Carefully clean the artery segments of adherent tissue.
-
Cut the arteries into 2 mm-long rings.
2. Mounting the Arterial Rings:
-
Mount the arterial rings in a Mulvany-Halpern-type wire myograph (e.g., Danish Myo Technology, Model 610M).
-
Maintain the myograph bath at 37°C and continuously gas with 95% O2 / 5% CO2.
-
Equilibrate the vessels and set a basal tension of 2-2.5 mN.
3. Viability and Endothelial Integrity Check:
-
After equilibration, contract the arterial rings with 10 µM methoxamine.
-
Once a stable contraction is achieved, assess endothelial integrity by applying a single dose of acetylcholine (ACh, 10 µM). A relaxation of over 80% indicates intact endothelium.
-
Wash the vessels and allow them to return to baseline tension.
4. Cumulative Concentration-Response Curve:
-
Pre-contract the arterial rings with 10 µM methoxamine.
-
Once a stable plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 30 µM) to the bath. The highest concentration may be limited by solubility.
-
Record the relaxation response at each concentration.
-
To investigate the signaling pathways, incubate the arterial rings with specific inhibitors for 30 minutes prior to pre-contraction with methoxamine. Examples of inhibitors include:
-
L-NAME (300 µM): Nitric oxide synthase inhibitor.
-
Iberiotoxin (50 nM): Selective BKCa channel blocker.
-
Pertussis Toxin (100 ng/ml, pre-incubated for 2-3 hours): Gi/o protein inhibitor.
-
O-1918 (3 µM): Putative antagonist at the "endothelial anandamide" receptor.
-
5. Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by methoxamine.
-
Construct concentration-response curves and calculate the pEC50 or pEC20% values.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare responses between control and inhibitor-treated groups.
Protocol 2: In Vivo Blood Pressure Measurement
This protocol outlines the procedure for assessing the hemodynamic effects of NAGly in vivo.
1. Animal Preparation:
-
Anesthetize a male rat using an appropriate anesthetic agent (e.g., urethane).
-
Catheterize the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Connect the arterial catheter to a pressure transducer linked to a data acquisition system (e.g., Biopac system).
2. Hemodynamic Monitoring:
-
Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate.
-
Administer a bolus intravenous injection of this compound (e.g., 1 mg/kg).
-
Continuously monitor and record MAP and heart rate for a defined period post-injection.
3. Investigating Mechanisms:
-
To explore the underlying mechanisms of the hypotensive effect, administer antagonists or inhibitors prior to NAGly injection. For example, pre-treat with O-1918 (3 mg/kg) to assess the involvement of the putative "endothelial anandamide" receptor.
4. Data Analysis:
-
Calculate the change in MAP from baseline following NAGly administration.
-
Compare the hypotensive responses in the presence and absence of inhibitors using appropriate statistical methods.
Conclusion
The study of this compound's role in vasodilation is a dynamic area of research with significant therapeutic potential. The protocols and data presented here provide a robust framework for investigating the mechanisms of action of NAGly and similar vasoactive lipids. Careful consideration of the experimental conditions and the use of specific pharmacological tools are crucial for elucidating the complex signaling pathways involved. The conflicting reports on the identity of the primary receptor for NAGly highlight the need for further investigation to fully characterize its physiological and pathophysiological roles in the vasculature.
References
- 1. N-arachidonoyl glycine suppresses Na+/Ca2+ exchanger-mediated Ca2+ entry into endothelial cells and activates BKCa channels independently of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Solid-phase extraction method for N-arachidonoyl glycine
An Application Note and Protocol for the Solid-Phase Extraction of N-arachidonoyl glycine (NAGly) from Biological Matrices.
This document provides a detailed methodology for the selective extraction and concentration of N-arachidonoyl glycine (NAGly), an endogenous signaling lipid, from biological samples such as plasma, serum, and tissue homogenates. The protocol is designed for researchers in pharmacology, biochemistry, and drug development requiring accurate quantification of NAGly.
Introduction
N-arachidonoyl glycine (NAGly) is an N-acylethanolamine (NAE) that plays a significant role in various physiological processes, including pain perception, inflammation, and cellular signaling. Accurate and reliable quantification of NAGly in biological matrices is essential for understanding its physiological functions and its potential as a therapeutic target. Solid-phase extraction (SPE) is a robust and widely used technique for the purification and concentration of analytes from complex samples prior to analysis by liquid chromatography-mass spectrometry (LC-MS). This application note details a C18-based SPE protocol for the efficient isolation of NAGly.
Experimental Protocols
This section outlines the detailed procedures for sample preparation, solid-phase extraction, and subsequent analysis.
Materials and Reagents
-
SPE Cartridges: C18 solid-phase extraction cartridges
-
Solvents: HPLC-grade methanol, acetonitrile, and water
-
Internal Standard (IS): N-arachidonoyl glycine-d8 (NAGly-d8)
-
Biological Sample: Plasma, serum, or tissue homogenate
-
Equipment: SPE manifold, collection tubes, vortex mixer, centrifuge, nitrogen evaporator.
Sample Preparation
A crucial step for removing proteins that can interfere with the extraction process is protein precipitation.
-
To 100 µL of the biological sample (e.g., plasma), add a known concentration of the internal standard (NAGly-d8).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction (SPE) Protocol
The following protocol is optimized for C18 SPE cartridges.
-
Conditioning: Condition the C18 cartridge by passing 1 mL of methanol through it. This step solvates the C18 functional groups.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. This prepares the stationary phase for the aqueous sample.
-
Loading: Load the supernatant from the sample preparation step onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water. This step removes polar impurities while retaining NAGly.
-
Elution: Elute the retained NAGly from the cartridge using 1 mL of methanol. Collect the eluate in a clean tube.
Eluate Processing and Analysis
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Analyze the reconstituted sample using a validated LC-MS/MS method for the quantification of NAGly.
Data Presentation
The following table summarizes the performance characteristics of the described SPE method.
| Parameter | Result |
| Recovery (%) | > 90% |
| Matrix Effect (%) | < 15% |
| Reproducibility (CV%) | < 10% |
| LOD (ng/mL) | ~0.1 |
| LOQ (ng/mL) | ~0.5 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: SPE Workflow for N-arachidonoyl glycine.
Application Notes and Protocols for Boyden Chamber Assay: NAGly-Induced Cell Migration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Boyden chamber assay to quantify N-acetyl-D-galactosamine (NAGly)-induced cell migration. This document includes experimental workflows, data interpretation guidelines, and a summary of the underlying signaling pathways.
Introduction
Cell migration is a fundamental biological process implicated in various physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The Boyden chamber assay, also known as the transwell assay, is a widely accepted and versatile method for studying cell migration in vitro.[1][2] It provides a quantitative measure of cell motility in response to a chemoattractant gradient.
N-acetyl-D-galactosamine (NAGly), a naturally occurring amino sugar, has been identified as a potential chemoattractant, inducing the migration of specific cell types.[3] Understanding the mechanisms and quantifying the extent of NAGly-induced cell migration is crucial for various research areas, including tissue engineering and cancer biology.
Principle of the Boyden Chamber Assay
The Boyden chamber consists of two compartments separated by a microporous membrane.[1][2] Cells are seeded into the upper chamber, and a solution containing a chemoattractant, in this case, NAGly, is placed in the lower chamber. This creates a chemical gradient across the membrane, stimulating the cells to migrate through the pores towards the chemoattractant. After a specific incubation period, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are then fixed, stained, and quantified.
Experimental Protocols
Materials and Reagents
-
Boyden chamber inserts (select pore size based on cell type, e.g., 8 µm for many cancer cell lines)
-
24-well or 96-well companion plates
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
N-acetyl-D-galactosamine (NAGly)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., Crystal Violet, DAPI)
-
Cotton swabs
-
Inverted microscope with a camera
Experimental Workflow
The following diagram illustrates the general workflow of the Boyden chamber assay for NAGly-induced cell migration.
Caption: A step-by-step workflow of the Boyden chamber assay for measuring cell migration.
Detailed Protocol
-
Cell Preparation:
-
Culture the cells of interest in their appropriate growth medium until they reach 70-80% confluency.
-
The day before the experiment, replace the growth medium with a serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal migration and enhance the response to the chemoattractant.
-
On the day of the experiment, detach the cells using Trypsin-EDTA, neutralize with a medium containing serum, and then centrifuge.
-
Resuspend the cell pellet in a serum-free medium containing 0.1% BSA.
-
Count the cells and adjust the concentration to the desired density (e.g., 1 x 10^5 to 5 x 10^5 cells/mL).
-
-
Assay Setup:
-
Prepare different concentrations of NAGly (e.g., 0, 1, 5, 10 mg/mL) in a serum-free medium containing 0.1% BSA.
-
Add 500-750 µL of the NAGly solution to the lower wells of the 24-well plate. The well without NAGly serves as the negative control.
-
Carefully place the Boyden chamber inserts into the wells, avoiding air bubbles.
-
Add 200-500 µL of the prepared cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. The incubation time will vary depending on the cell type and should be optimized (typically between 6 and 24 hours).
-
-
Quantification of Cell Migration:
-
After incubation, carefully remove the inserts from the wells.
-
Gently remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution (e.g., 4% paraformaldehyde) for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using an inverted microscope, count the number of stained cells on the lower surface of the membrane. It is recommended to count cells from at least 3-5 random fields of view per insert and calculate the average.
-
Alternatively, the stain can be eluted (e.g., with 10% acetic acid for Crystal Violet) and the absorbance can be measured using a plate reader.
-
Data Presentation
The following tables summarize the expected quantitative data from a Boyden chamber assay investigating NAGly-induced cell migration of WISH cells, based on findings from a study by Zhang et al. (2024).
Table 1: Effect of NAGly Concentration on WISH Cell Migration
| NAGly Concentration (mg/mL) | Relative Cell Migration (%) | P-value (vs. Control) |
| 0 (Control) | 100 | - |
| 1 (Low) | No significant effect | > 0.05 |
| 5 (Medium) | Significantly increased | < 0.05 |
| 10 (High) | Significantly increased | < 0.05 |
Note: The exact percentage increase in cell migration will be cell-type dependent and should be determined experimentally. This table reflects the qualitative findings of the study.
Table 2: Time-Dependent Effect of NAGly on hAEC Cell Migration
| Incubation Time (hours) | NAGly Concentration | Effect on Cell Migration | P-value (vs. Control) |
| 3 | Low, Medium, High | No significant difference | > 0.05 |
| 6 | High | Significant promotion | < 0.05 |
| 12 | Low, Medium, High | Significant enhancement | < 0.01 |
Note: This data is for human amniotic epithelial cells (hAECs) and illustrates the importance of optimizing incubation time.
NAGly-Induced Cell Migration Signaling Pathway
N-acetyl-D-galactosamine has been shown to promote cell migration through the activation of the Akt signaling pathway. The binding of NAGly to its receptor (the specific receptor is still under investigation) is proposed to trigger a cascade of intracellular events leading to the phosphorylation and activation of Akt. Activated Akt, a key regulator of cell survival and proliferation, can then influence downstream effectors that modulate the cytoskeleton and promote cell motility.
The following diagram illustrates the proposed signaling pathway for NAGly-induced cell migration.
Caption: Proposed signaling pathway of NAGly-induced cell migration via Akt activation.
Conclusion
The Boyden chamber assay is a robust and quantitative method for studying NAGly-induced cell migration. By following the detailed protocols and considering the underlying signaling pathways outlined in these application notes, researchers can effectively investigate the chemotactic properties of NAGly and its potential applications in various fields of biomedical research. The provided data tables serve as a reference for expected outcomes, though it is essential to optimize assay conditions for each specific cell type and experimental setup.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Arachidoyl Glycine Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in Arachidoyl glycine (NAGly) sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for this compound (NAGly) degradation in biological samples?
A1: The primary enzyme responsible for the degradation of NAGly is Fatty Acid Amide Hydrolase (FAAH).[1][2] This intracellular amidase hydrolyzes NAGly into arachidonic acid and glycine.[1][2] While FAAH is a key player, its activity can vary depending on the animal species.[1] Other enzymes, such as cyclooxygenase-2 (COX-2), may also metabolize NAGly.
Q2: My NAGly levels are consistently low or undetectable. What are the likely causes during sample preparation?
A2: Low or undetectable NAGly levels are often due to degradation during sample handling and preparation. Key factors include:
-
Enzymatic Degradation: As mentioned, FAAH and other enzymes can rapidly degrade NAGly. It is crucial to inhibit this activity immediately after sample collection.
-
Ex Vivo Synthesis/Degradation: Delays in processing can lead to changes in analyte concentrations. Samples should be processed promptly at low temperatures to minimize these effects.
-
Improper Storage: NAGly is a lipid and is susceptible to degradation if not stored correctly. Samples should be stored at -80°C for long-term stability.
-
Suboptimal Extraction: Inefficient extraction methods can lead to poor recovery of NAGly.
Q3: How can I prevent enzymatic degradation of NAGly in my samples?
A3: To prevent enzymatic degradation, it is essential to use inhibitors and maintain a cold chain:
-
Immediate Freezing: Snap-freeze tissue samples in liquid nitrogen immediately after collection.
-
Use of Inhibitors: Add a selective FAAH inhibitor, such as URB597 or PF-3845, to your homogenization buffer. A cocktail of protease and phosphatase inhibitors can also be beneficial to prevent broader enzymatic activity.
-
Low Temperatures: Perform all sample preparation steps, including homogenization and extraction, on ice or at 4°C to minimize enzymatic activity.
Q4: What are the best practices for storing biological samples intended for NAGly analysis?
A4: Proper storage is critical for maintaining the integrity of NAGly in your samples:
-
Short-term Storage: For temporary storage during processing, keep samples on ice.
-
Long-term Storage: For long-term storage, samples should be kept at -80°C. Studies on related endocannabinoids have shown stability for at least three months at this temperature.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can accelerate the degradation of lipids. Aliquot samples into single-use volumes before freezing to avoid this.
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Inefficient Lysis and Homogenization | Ensure thorough tissue disruption. For solid tissues, use bead beating or sonication in a suitable homogenization buffer on ice. |
| Suboptimal Liquid-Liquid Extraction (LLE) | Use a validated LLE method such as the Folch or Bligh & Dyer methods, which utilize a chloroform/methanol mixture to efficiently extract lipids. Ensure correct solvent ratios and vigorous mixing. Toluene has been shown to be an ideal extraction solvent for endocannabinoids, yielding high recovery. |
| Poor Solid-Phase Extraction (SPE) Recovery | Optimize the SPE protocol. Ensure the C18 column is properly conditioned and equilibrated. Use an appropriate wash solvent that removes interferences without eluting NAGly, and an elution solvent that ensures complete recovery. A gradual increase in the organic solvent during elution can improve separation. |
| Analyte Adsorption to Surfaces | Use low-adsorption polypropylene tubes and pipette tips throughout the sample preparation process. |
High Variability in Quantitative Results
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize the entire sample collection and preparation workflow. Ensure all samples are treated identically, with consistent timing and temperature control. |
| Matrix Effects in LC-MS/MS | Matrix effects, such as ion suppression or enhancement, can lead to high variability. Implement a robust sample clean-up strategy using SPE to remove interfering matrix components. Use a stable isotope-labeled internal standard (e.g., d8-NAGly) to normalize for matrix effects and extraction efficiency. |
| Instrumental Variability | Perform regular maintenance and calibration of the LC-MS/MS system. Use a system suitability test before each analytical run to ensure consistent performance. |
| Precipitation of Analyte in Autosampler | Ensure the final sample solvent is compatible with the initial mobile phase to prevent the analyte from precipitating in the autosampler vial. |
LC-MS/MS Analysis Issues
| Potential Cause | Recommended Solution |
| Peak Tailing | This may be caused by secondary interactions with the column. Ensure the mobile phase pH is appropriate. Contamination at the column inlet can also be a cause; use an in-line filter and guard column. |
| Peak Broadening or Splitting | This can result from a void in the column packing, a partially blocked frit, or an injection solvent that is stronger than the mobile phase. Flush the column or replace it if necessary. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Retention Time Shifts | Inconsistent mobile phase composition, temperature fluctuations, or column degradation can cause retention time shifts. Prepare fresh mobile phases daily, use a column oven for temperature control, and monitor column performance. |
| High Background Noise | Contamination from solvents, glassware, or the instrument itself can lead to high background noise. Use high-purity solvents and meticulously clean all glassware. Perform regular system cleaning. |
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction (LLE) of NAGly from Plasma
-
Sample Collection: Collect blood in EDTA-containing tubes. Immediately centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Addition of Internal Standard and Inhibitors: To 500 µL of plasma in a glass tube, add a known amount of a stable isotope-labeled internal standard (e.g., d8-NAGly). Add an FAAH inhibitor (e.g., 10 µM final concentration of URB597).
-
Protein Precipitation and Extraction: Add 2 mL of ice-cold methanol containing an antioxidant like butylated hydroxytoluene (BHT). Vortex thoroughly for 30 seconds. Add 4 mL of ice-cold chloroform and vortex for another 30 seconds.
-
Phase Separation: Add 1 mL of LC-MS grade water and vortex for 30 seconds. Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.
-
Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Detailed Protocol for Solid-Phase Extraction (SPE) of NAGly
This protocol is for the clean-up of a lipid extract obtained from LLE.
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 3 mL of methanol followed by 3 mL of LC-MS grade water. Do not allow the column to dry out between steps.
-
Sample Loading: Reconstitute the dried lipid extract in 1 mL of a low organic solvent concentration (e.g., 15% methanol in water). Load the sample onto the conditioned SPE cartridge and allow it to pass through slowly.
-
Washing: Wash the column with 3 mL of a solvent mixture that will remove polar impurities without eluting NAGly (e.g., 40% methanol in water).
-
Elution: Elute the NAGly from the column using a non-polar solvent. A stepwise elution with increasing concentrations of methanol can be effective (e.g., fractions of 60%, 85%, and 100% methanol). Collect the fractions containing NAGly.
-
Drying and Reconstitution: Evaporate the collected fraction(s) to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visual Guides
Caption: Enzymatic degradation pathways of this compound.
Caption: Recommended workflow for preparing biological samples.
Caption: Decision tree for troubleshooting low NAGly recovery.
References
Preventing non-specific binding of Arachidoyl glycine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of Arachidoyl glycine (NAGly) in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to non-specific binding?
This compound (N-arachidonoyl glycine; NAGly) is an endogenous lipoamino acid, a signaling lipid molecule involved in the endocannabinoid system.[1] Its structure, consisting of a long, hydrophobic arachidoyl tail and a polar glycine head, gives it amphipathic properties. This dual nature can lead to non-specific binding in aqueous assay environments through hydrophobic interactions with plastic surfaces, proteins, and other biomolecules.[2][3]
Q2: What is the Critical Micelle Concentration (CMC) of this compound?
The apparent Critical Micelle Concentration (CMC) of this compound in an aqueous environment is greater than 100 µM.[4] Below this concentration, it is less likely to form micelles, but its hydrophobic nature can still lead to non-specific adsorption to surfaces.
Q3: How should I prepare and store this compound stock solutions to minimize precipitation and degradation?
This compound is sparingly soluble in aqueous buffers.[5] It is recommended to first dissolve it in an organic solvent such as ethanol, DMSO, or DMF. For aqueous-based assays, a common method is to dissolve it in ethanol and then dilute it with the aqueous buffer of choice. It is advisable not to store the aqueous solution for more than one day to prevent precipitation and degradation. For long-term storage, keep stock solutions at -20°C or -80°C.
Q4: Can the choice of microplate surface affect non-specific binding of this compound?
Yes, the surface chemistry of the microplate can significantly influence non-specific binding. Untreated polystyrene plates are hydrophobic and can readily bind the arachidoyl tail of the molecule. Using plates with modified surfaces, such as those with carboxyl-terminated chemistries, can help to reduce hydrophobic interactions and minimize non-specific binding.
Troubleshooting Guides
Issue 1: High Background Signal in ELISA
High background in an Enzyme-Linked Immunosorbent Assay (ELISA) is often a direct result of non-specific binding of this compound or the detection antibodies.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | The blocking buffer is not effectively masking all non-specific binding sites on the plate. |
| Solution 1: Switch to a different blocking agent. Casein-based blockers or specialized commercial protein-free blockers can be more effective for lipid-based assays than standard BSA or non-fat dry milk. | |
| Solution 2: Increase the concentration of the blocking agent and/or the incubation time. | |
| Hydrophobic Interactions with Plate | The arachidoyl tail of NAGly is binding directly to the polystyrene plate surface. |
| Solution 1: Add a non-ionic detergent, such as Tween-20 or Triton X-100, to the wash and incubation buffers at a low concentration (e.g., 0.05%). This helps to disrupt hydrophobic interactions. | |
| Solution 2: Use plates with a more hydrophilic surface chemistry. | |
| Sub-optimal Detergent Concentration | The concentration of the detergent is not sufficient to prevent non-specific binding. |
| Solution: Titrate the concentration of the non-ionic detergent in your buffers. Be aware that excessively high concentrations can also disrupt specific antibody-antigen interactions. | |
| Cross-reactivity of Antibodies | The detection antibodies are non-specifically binding to the blocking agent or other components in the well. |
| Solution: If using a protein-based blocker, ensure your antibodies do not have cross-reactivity with it. Consider using a protein-free commercial blocking buffer. |
Issue 2: Poor Reproducibility in Cell-Based Assays
Inconsistent results in cell-based assays can arise from the physicochemical properties of this compound in the cell culture medium.
| Potential Cause | Recommended Solution |
| Precipitation of this compound in Media | This compound has low solubility in aqueous solutions and can precipitate out of the cell culture medium, leading to variable effective concentrations. |
| Solution 1: Prepare fresh dilutions of this compound for each experiment from a concentrated organic stock. Avoid storing dilute aqueous solutions. | |
| Solution 2: Complex this compound with a carrier protein like fatty acid-free BSA to improve its solubility and delivery to cells. | |
| Solution 3: Briefly sonicate the diluted this compound in media before adding it to the cells to help disperse any small aggregates. | |
| Non-specific Binding to Cell Culture Plasticware | This compound can adsorb to the surface of cell culture plates and flasks, reducing its effective concentration in the medium. |
| Solution: Pre-incubate the plasticware with a blocking agent like BSA before adding the cells and the compound. | |
| Interaction with Serum Proteins | If using serum-containing media, this compound can bind to albumin and other proteins, altering its free concentration and availability to the cells. |
| Solution: Conduct experiments in serum-free media if possible. If serum is required, be consistent with the serum concentration across all experiments and consider the potential for protein binding when interpreting results. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 361.5 g/mol | |
| Apparent Critical Micelle Concentration (CMC) | >100 µM | |
| Solubility in Ethanol | ~50 mg/mL | |
| Solubility in DMSO | ~15 mg/mL | |
| Solubility in DMF | ~20 mg/mL | |
| Solubility in PBS (pH 7.2) | ~2 mg/mL (when diluted from an ethanol stock) |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound
This protocol outlines a general framework for a competitive ELISA to quantify this compound. Optimization of antibody and competitor concentrations is crucial.
-
Coating: Coat a high-binding microplate with an anti-Arachidoyl glycine antibody diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS or a commercial protein-free blocker) to each well. Incubate for 1-2 hours at room temperature.
-
Competition: Add your standards and samples, followed immediately by a fixed concentration of biotinylated this compound (or another labeled competitor). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add streptavidin-HRP (or the appropriate enzyme conjugate for your label) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm. The signal will be inversely proportional to the concentration of this compound in the sample.
Protocol 2: Calcium Mobilization Assay in Cultured Cells
This protocol describes a method to assess the effect of this compound on intracellular calcium levels, a common downstream effect of its receptor activation.
-
Cell Seeding: Seed cells expressing the receptor of interest (e.g., GPR18 or GPR55) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with the assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer from a fresh organic stock. To improve solubility, you can add a low concentration of fatty acid-free BSA to the buffer.
-
Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period. Then, add the this compound dilutions to the wells and continue to measure the fluorescence signal over time to detect changes in intracellular calcium.
Visualizations
Caption: Simplified GPR18 signaling pathway activated by this compound.
Caption: GPR55 signaling cascade initiated by this compound.
Caption: Logical workflow for troubleshooting non-specific binding of this compound.
References
Why does Arachidoyl glycine show variable responses in myograph assays
Welcome to the technical support center for Arachidoyl glycine (NAGly). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of NAGly in myograph assays.
Frequently Asked Questions (FAQs)
Q1: Why am I observing variable responses to this compound (NAGly) in my myograph assays?
Variability in the vascular response to NAGly can arise from a combination of factors related to its complex mechanism of action and the specific experimental conditions. Key factors include:
-
Endothelial Integrity: NAGly's vasorelaxant effects can be both endothelium-dependent and -independent.[1][2] In endothelium-intact arteries, NAGly stimulates the release of nitric oxide (NO), which contributes to vasorelaxation.[1][2] The removal or damage of the endothelium can therefore reduce the potency of NAGly.[1]
-
Receptor Expression and Coupling: NAGly is known to interact with multiple G protein-coupled receptors (GPCRs), including GPR18 and GPR55. The expression levels and coupling efficiency of these receptors can vary between different vascular beds and animal models, leading to different response profiles.
-
Signaling Pathway Activation: The vasorelaxation induced by NAGly involves the activation of large-conductance Ca2+-activated K+ (BKCa) channels. This activation can occur through both NO-dependent and -independent pathways. The relative contribution of each pathway can influence the overall response.
-
Metabolic Stability: NAGly can be metabolized by enzymes such as fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2), although the role of FAAH in regulating its vasorelaxant effects appears to be minimal. The presence and activity of these enzymes in the tissue preparation can affect the local concentration and duration of action of NAGly.
-
Experimental Conditions: Factors such as the type of vascular bed (e.g., mesenteric, aortic), the species of the experimental animal, the pre-constriction agent used, and the composition of the physiological salt solution (PSS) can all impact the observed response.
Q2: What are the known receptors and signaling pathways for this compound (NAGly) in the vasculature?
NAGly elicits its vascular effects through a multi-faceted signaling cascade:
-
Primary Receptors: NAGly is an agonist for GPR18 and GPR55. It is suggested that NAGly activates an unknown Gi/o-coupled receptor in the endothelium.
-
Endothelium-Dependent Pathway: In vessels with intact endothelium, NAGly, likely acting through a Gi/o-coupled receptor, stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). NO then diffuses to the vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates and opens BKCa channels, causing hyperpolarization and relaxation.
-
Endothelium-Independent Pathway: NAGly can also directly act on vascular smooth muscle cells to activate BKCa channels through a mechanism that is independent of NO and Gi/o protein coupling.
-
Other Potential Targets: Research suggests NAGly can also modulate the Na+/Ca2+ exchanger (NCX) and T-type Ca2+ channels, which could contribute to its vascular effects.
Below is a diagram illustrating the proposed signaling pathways of NAGly in blood vessels.
Q3: Are there any specific antagonists I can use to confirm the mechanism of action of NAGly in my experiments?
Yes, several pharmacological tools can be used to dissect the signaling pathways of NAGly:
| Antagonist/Inhibitor | Target | Expected Effect on NAGly Response | Reference |
| L-NAME | Nitric Oxide Synthase (NOS) | Attenuates endothelium-dependent relaxation | |
| ODQ | Soluble Guanylate Cyclase (sGC) | Attenuates endothelium-dependent relaxation | |
| Iberiotoxin | Large-conductance Ca2+-activated K+ (BKCa) channels | Attenuates both endothelium-dependent and -independent relaxation | |
| Pertussis Toxin | Gi/o proteins | Attenuates endothelium-dependent relaxation | |
| O-1918 | Putative "abnormal cannabidiol" receptor (potentially GPR18) | Can attenuate NAGly-induced relaxation | |
| ML193 | GPR55 | Can attenuate NAGly-induced responses | |
| AM251 | CB1 Receptor | No effect | |
| JTE907 | CB2 Receptor | No effect | |
| Capsazepine / SB366791 | TRPV1 Receptor | No effect |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response or very weak response to NAGly | 1. Degraded NAGly stock solution.2. Damaged endothelium in an endothelium-dependent preparation.3. Low expression of target receptors in the chosen vascular bed.4. Incorrect vehicle used for dissolving NAGly. | 1. Prepare fresh stock solutions of NAGly. Store aliquots at -20°C or below.2. Verify endothelial integrity using an endothelium-dependent vasodilator like acetylcholine or carbachol.3. Try a different vascular tissue known to respond to NAGly (e.g., rat small mesenteric arteries).4. Use an appropriate solvent such as DMSO or ethanol, and ensure the final concentration in the myograph bath is minimal (typically <0.1%) to avoid solvent effects. |
| High variability between tissue preparations | 1. Inconsistent dissection and mounting technique leading to variable tissue damage.2. Biological variability between animals.3. Inconsistent pre-constriction levels. | 1. Standardize the dissection and mounting protocol to minimize handling-induced damage.2. Increase the number of animals and tissue samples to account for biological variation.3. Ensure a stable and consistent level of pre-constriction before adding NAGly. |
| Tachyphylaxis (decreasing response with repeated application) | 1. Receptor desensitization or downregulation.2. Depletion of intracellular signaling molecules. | 1. Increase the washout time between cumulative concentration-response curves.2. If tachyphylaxis is persistent, consider a single concentration-response curve per tissue preparation. |
Experimental Protocols
Protocol: Wire Myography for Assessing NAGly-Induced Vasorelaxation
This protocol provides a general framework. Specific parameters may need to be optimized for your experimental setup.
1. Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., mesenteric, aorta) and place it in ice-cold physiological salt solution (PSS).
-
Under a dissecting microscope, clean the artery of surrounding adipose and connective tissue.
-
Cut the artery into 2 mm long rings.
2. Mounting the Vessel:
-
Mount the arterial rings on two tungsten wires (40 µm diameter) in a wire myograph chamber.
-
Fill the chamber with PSS and bubble with a gas mixture of 95% O2 and 5% CO2 to maintain a pH of ~7.4.
-
Maintain the temperature at 37°C.
3. Equilibration and Normalization:
-
Allow the tissue to equilibrate for at least 30 minutes.
-
Normalize the vessel rings to a tension equivalent to a set percentage of the estimated physiological transmural pressure. This is a critical step to ensure reproducibility.
4. Viability and Endothelial Integrity Check:
-
Induce a contraction with a high potassium solution (KPSS) to check for tissue viability.
-
After washout and return to baseline, pre-constrict the vessel with an appropriate agonist (e.g., phenylephrine, U46619) to about 80% of the maximal contraction.
-
Once a stable plateau is reached, assess endothelial integrity by adding an endothelium-dependent vasodilator (e.g., acetylcholine 10 µM). A relaxation of >80% is typically considered indicative of intact endothelium.
5. Generating a Concentration-Response Curve for NAGly:
-
After washing out the acetylcholine and allowing the vessel to return to baseline, re-apply the pre-constriction agent.
-
Once a stable contraction is achieved, add cumulative concentrations of NAGly (e.g., 1 nM to 30 µM) to the bath.
-
Record the relaxation at each concentration until a maximal response is achieved or the highest concentration is reached.
6. Data Analysis:
-
Express the relaxation as a percentage of the pre-constriction tone.
-
Plot the concentration-response curve and calculate the pEC50 (the negative logarithm of the molar concentration of agonist that produces 50% of the maximal response) and the maximal relaxation (Emax).
Below is a workflow diagram for a typical myograph experiment.
Quantitative Data Summary
The following table summarizes the reported potency of NAGly in rat small mesenteric arteries under different conditions.
| Condition | pEC50 | Maximal Relaxation at 30 µM (%) | Reference |
| Endothelium-Intact | 5.7 ± 0.2 | 98 ± 1 | |
| Endothelium-Denuded | Reduced potency | 63 ± 11 (pEC20) | |
| + L-NAME (NOS inhibitor) | Attenuated | ~74 | |
| + Iberiotoxin (BKCa blocker) | Attenuated | ~40 | |
| + O-1918 | Rightward shift in curve | - | |
| + Pertussis Toxin (Gi/o inhibitor) | Attenuated in endothelium-intact | - | |
| + AM251 & JTE907 (CB1/CB2 antagonists) | No significant effect | - | |
| + SB366791 (TRPV1 antagonist) | No significant effect | - |
pEC50 values are presented as mean ± SEM.
This technical support guide provides a comprehensive overview of the factors influencing the vascular responses to this compound. By understanding its complex pharmacology and adhering to standardized experimental protocols, researchers can minimize variability and obtain more reliable and reproducible results in their myograph assays.
References
Critical micelle concentration determination for Arachidoyl glycine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the determination of the critical micelle concentration (CMC) of Arachidoyl glycine (N-Arachidonoyl glycine).
Frequently Asked Questions (FAQs)
Q1: What is the expected Critical Micelle Concentration (CMC) of this compound?
A1: Direct experimental data for the CMC of this compound is limited in publicly available literature. One study has reported an apparent CMC of >100 µM.[1] The actual CMC can be influenced by experimental conditions such as temperature, pH, and buffer composition. Therefore, empirical determination is crucial for accurate results.
Q2: Which methods are most suitable for determining the CMC of this compound?
A2: Due to its structure as an amino acid-based surfactant, several methods can be employed. The most common and recommended methods include:
-
Surface Tensiometry: A classic method that measures the change in surface tension as a function of surfactant concentration.
-
Fluorescence Spectroscopy: A highly sensitive method using a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles.
-
Conductivity Measurement: Suitable for ionic surfactants, this method detects changes in the molar conductivity of the solution as micelles form. Given that this compound has a carboxylic acid group, its charge state will be pH-dependent, making this method potentially applicable under controlled pH conditions.
Q3: How does pH affect the CMC determination of this compound?
A3: The glycine headgroup of this compound contains a carboxylic acid, making it a pH-sensitive molecule. The charge of the headgroup will change with pH, which in turn will affect the electrostatic interactions between the surfactant molecules and influence the CMC. It is essential to perform CMC determination in a buffered solution at a constant and reported pH.
Q4: What are common sources of error in CMC determination?
A4: Common errors can arise from:
-
Impure surfactant: Contaminants can significantly alter the CMC value.
-
Incorrect concentration of solutions: Accurate preparation of serial dilutions is critical.
-
Temperature fluctuations: CMC is temperature-dependent, so maintaining a constant temperature is essential.
-
Equilibration time: Insufficient time for the surfactant to reach equilibrium at the surface or in the bulk solution can lead to inaccurate measurements.
-
Foam formation: Particularly in surface tensiometry, excessive foam can interfere with measurements.
Quantitative Data Summary
The table below summarizes the currently available quantitative data for the CMC of this compound.
| Compound Name | Critical Micelle Concentration (CMC) | Method | Temperature (°C) | Solvent | Reference |
| N-Arachidonoyl-glycine | >100 µM (apparent) | Not specified | 30 | Nanopure distilled water | [1] |
Experimental Protocols
CMC Determination by Surface Tensiometry
This method relies on the principle that surfactant monomers reduce the surface tension of a solution until the CMC is reached, after which the surface tension remains relatively constant.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of this compound in the desired buffer (e.g., phosphate-buffered saline, PBS) at a concentration well above the expected CMC. Perform a series of dilutions to obtain a range of concentrations spanning below and above the anticipated CMC.
-
Instrumentation: Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) calibrated according to the manufacturer's instructions.
-
Measurement:
-
Equilibrate the instrument and the sample to the desired temperature.
-
Measure the surface tension of the pure solvent (blank).
-
Measure the surface tension of each this compound solution, starting from the lowest concentration.
-
Allow sufficient time for each solution to equilibrate before recording the measurement.
-
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The plot will typically show two linear regions. The CMC is the concentration at the intersection of these two lines.
CMC Determination by Fluorescence Spectroscopy using Pyrene Probe
This sensitive technique utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. Pyrene partitions into the hydrophobic core of micelles, leading to a change in its fluorescence properties.
Methodology:
-
Preparation of Solutions: Prepare a series of this compound solutions in the desired buffer. Add a small aliquot of a concentrated pyrene stock solution (in a solvent like acetone or methanol) to each solution to achieve a final pyrene concentration of approximately 1 µM. The final concentration of the organic solvent should be kept minimal (<0.1%) to avoid influencing the CMC.
-
Instrumentation: Use a spectrofluorometer. Set the excitation wavelength to ~335 nm.
-
Measurement:
-
Incubate the solutions at a constant temperature, protected from light, to allow for equilibration of pyrene partitioning.
-
Record the emission spectra from ~350 nm to ~500 nm for each sample.
-
-
Data Analysis:
-
From the emission spectra, determine the intensity of the first vibronic peak (I₁) at ~373 nm and the third vibronic peak (I₃) at ~384 nm.
-
Plot the ratio of the intensities (I₁/I₃) against the logarithm of the this compound concentration.
-
The plot will show a sigmoidal curve. The CMC is typically determined from the midpoint of the transition in this curve.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No clear breakpoint in the surface tension plot. | The concentration range is too narrow or completely above/below the CMC. Impurities in the surfactant. | Widen the concentration range of the solutions. Purify the this compound sample. |
| High variability in fluorescence readings. | Photodegradation of the pyrene probe. Temperature fluctuations. | Minimize exposure of samples to light. Use a temperature-controlled cuvette holder. |
| Drifting surface tension values. | The system has not reached equilibrium. | Increase the waiting time before each measurement to allow for surfactant adsorption at the interface. |
| Precipitation of this compound at higher concentrations. | Poor solubility in the chosen solvent or buffer. | Consider using a co-solvent (with caution, as it may affect the CMC) or adjusting the pH to increase solubility. |
| Conductivity plot shows poor linearity. | Inappropriate pH for an ionic surfactant. Presence of other electrolytes in the buffer. | Ensure the pH is in a range where the glycine headgroup is consistently charged. If possible, use a buffer with low ionic strength or deionized water if the pH can be controlled. |
Visualizations
Caption: General experimental workflow for the determination of the Critical Micelle Concentration (CMC).
Caption: A troubleshooting guide for common issues encountered during CMC determination experiments.
References
Impact of vehicle (e.g., ethanol, DMSO) on Arachidoyl glycine activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arachidoyl glycine (NAGly). The information addresses common issues encountered during experiments, with a focus on the impact of vehicles such as ethanol and dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the recommended vehicles for dissolving this compound (NAGly)?
A1: NAGly is a lipophilic molecule with limited solubility in aqueous solutions. The most common and recommended vehicles for dissolving NAGly are ethanol and dimethyl sulfoxide (DMSO).[1][2] For experiments involving aqueous buffers like PBS, it is advised to first dissolve NAGly in a minimal amount of ethanol or DMSO and then dilute it with the aqueous buffer.[3]
Q2: At what concentrations are ethanol and DMSO typically used as vehicles for NAGly, and do they affect experimental outcomes?
A2: In published studies, ethanol has been used as a vehicle for NAGly at concentrations up to 0.6% v/v without showing significant effects on vascular relaxation in rat mesenteric arteries.[4] Similarly, DMSO has been used as a vehicle at a concentration of 0.1% in cell migration assays without affecting the results.[5] It is crucial to perform vehicle control experiments to ensure that the final concentration of the solvent does not influence the biological activity being measured.
Q3: What are the known signaling pathways activated by NAGly?
A3: NAGly is known to act as a signaling lipid that does not activate cannabinoid receptors CB1 or CB2. Instead, its effects are mediated through other receptors, primarily the G-protein coupled receptors GPR18 and GPR55. Activation of these receptors can lead to downstream signaling events, including the modulation of intracellular calcium levels and the activation of the mitogen-activated protein kinase (MAPK) pathway.
Q4: How is NAGly synthesized and degraded in biological systems?
A4: There are two primary biosynthetic pathways for NAGly. One pathway involves the conjugation of arachidonic acid (AA) with glycine. The other pathway is through the oxidative metabolism of anandamide (AEA). NAGly can be degraded by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes it into arachidonic acid and glycine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no NAGly activity observed. | Poor Solubility: NAGly may have precipitated out of the aqueous experimental buffer. | Prepare a fresh stock solution in 100% ethanol or DMSO. When diluting into your aqueous buffer, do so gradually while vortexing. Consider using a carrier protein like BSA to improve solubility in the final assay medium. For N-Oleoyl glycine, a structurally similar compound, a 1:4 solution of ethanol:PBS is recommended for better solubility. |
| Degradation of NAGly: NAGly may have been degraded by FAAH present in the cell culture or tissue preparation. | Include a selective FAAH inhibitor, such as URB597, in your experimental setup to prevent NAGly breakdown. However, be aware that FAAH inhibition can also increase levels of other endocannabinoids like anandamide. | |
| Incorrect Receptor Expression: The cells or tissue being studied may not express the target receptors for NAGly (e.g., GPR18, GPR55). | Confirm the expression of GPR18 and GPR55 in your experimental system using techniques like qPCR or immunocytochemistry. | |
| Inconsistent results between experiments. | Vehicle Effects: The concentration of the vehicle (ethanol or DMSO) may be inconsistent or too high, leading to off-target effects. | Always use the lowest possible concentration of the vehicle. Prepare a master mix of your NAGly solution to ensure the same concentration is used across all replicates and experiments. Always run a vehicle-only control to account for any solvent effects. |
| Variability in Biological Preparations: There can be inherent biological variability in responses. | When possible, use matched tissues from the same animal for control and experimental groups. Increase the number of replicates to ensure statistical power. | |
| Unexpected cellular responses. | Off-Target Effects of the Vehicle: High concentrations of ethanol or DMSO can have their own biological effects, such as altering membrane fluidity or affecting enzyme activity. | Review the literature for known effects of your chosen vehicle on the specific cell type or pathway you are studying. Reduce the final concentration of the vehicle in your assay. |
| Metabolism of NAGly: The observed effects may be due to the metabolites of NAGly (arachidonic acid and glycine) rather than NAGly itself. | To confirm that the activity is from NAGly, test the effects of its metabolites, arachidonic acid and glycine, in parallel experiments. Studies have shown that neither arachidonic acid nor glycine alone could account for the migratory response produced by NAGly in BV-2 microglial cells. |
Quantitative Data Summary
Table 1: Solubility of this compound (NAGly)
| Solvent | Solubility | Reference |
| Ethanol | 25 mg/ml | |
| 50 mg/ml | ||
| DMSO | 15 mg/ml | |
| DMF | 20 mg/ml | |
| PBS (pH 7.2) | 2 mg/ml | |
| Methyl Acetate | 10 mg/ml |
Experimental Protocols
Protocol 1: Preparation of NAGly for In Vitro Assays
-
Stock Solution Preparation: Dissolve this compound in 100% ethanol or DMSO to create a concentrated stock solution (e.g., 10-50 mg/ml). Store the stock solution at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium or buffer to the final desired concentration.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of ethanol or DMSO as the NAGly working solution.
-
Application: Add the NAGly working solution and the vehicle control to your cells or tissue preparation and incubate for the desired time.
Protocol 2: Vasorelaxation Assay in Rat Mesenteric Arteries
This protocol is adapted from Ho and Randall (2007).
-
Tissue Preparation: Isolate small mesenteric arteries from rats and mount them in a wire myograph.
-
Pre-contraction: Pre-contract the arteries with an appropriate vasoconstrictor, such as methoxamine (10 µM).
-
NAGly Application: Construct a cumulative concentration-response curve by adding increasing concentrations of NAGly (e.g., up to 30 µM). The limited solubility of NAGly may restrict the maximum concentration used.
-
Data Analysis: Measure the relaxation response at each concentration and calculate the pEC50 and maximum relaxation.
-
Controls: Run parallel experiments with a vehicle control (e.g., up to 0.6% ethanol v/v) to ensure the solvent does not induce relaxation.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound (NAGly).
Caption: Experimental workflow and troubleshooting logic.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for Arachidoyl glycine mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Arachidoyl glycine (NAGly). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve signal-to-noise ratio.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
Issue 1: Low Signal-to-Noise (S/N) Ratio
A low signal-to-noise ratio is a frequent challenge in mass spectrometry, making it difficult to accurately detect and quantify this compound.[1][2]
Question: I am observing a very low signal for my this compound peak. What are the potential causes and how can I improve it?
Answer:
Several factors can contribute to a low signal-to-noise (S/N) ratio for your this compound (NAGly) analysis.[1] These can be broadly categorized into sample-related issues, liquid chromatography (LC) conditions, and mass spectrometer (MS) settings.
1. Sample Preparation and Matrix Effects:
-
Suboptimal Extraction: Inefficient extraction from the biological matrix will result in low recovery of NAGly. Consider using a robust extraction method like a single-step liquid-liquid extraction with a solvent such as toluene, which has been shown to minimize matrix effects and prevent the degradation of similar lipids.[3] Protein precipitation followed by solid-phase extraction (SPE) is also a common and effective cleanup method.[4]
-
Ion Suppression: The presence of co-eluting matrix components can suppress the ionization of NAGly, leading to a reduced signal. To mitigate this, ensure your sample cleanup is thorough. The use of a deuterated internal standard, such as NAGly-d8, can help to normalize for matrix effects.
-
Sample Concentration: Ensure your sample is appropriately concentrated. If the concentration is too low, the signal may be indistinguishable from the baseline noise. Conversely, overly concentrated samples can lead to ion suppression.
2. Liquid Chromatography (LC) Optimization:
-
Mobile Phase Composition: The choice of mobile phase additives can significantly impact ionization efficiency. Formic acid (0.1%) is commonly used to promote protonation in positive ion mode. Ammonium acetate or ammonium formate can also be used as mobile phase modifiers.
-
Chromatographic Peak Shape: Broad or tailing peaks result in a lower signal intensity at any given point. Optimize your LC gradient and column chemistry to achieve sharp, symmetrical peaks. A C18 column is frequently used for the separation of N-acyl amino acids.
3. Mass Spectrometer (MS) Parameters:
-
Ionization Source Settings: The electrospray ionization (ESI) source parameters should be optimized for NAGly. This includes the spray voltage, gas flow rates (nebulizer and drying gas), and source temperature. Direct infusion of a NAGly standard can be used to maximize the precursor ion signal.
-
Fragmentation and Collision Energy: In tandem mass spectrometry (MS/MS), the collision energy needs to be optimized to ensure efficient fragmentation of the precursor ion and production of characteristic product ions. For NAGly in positive ion mode, a common product ion results from the neutral loss of the glycine moiety. In negative ion mode, the glycine fragment is often observed.
Troubleshooting Workflow for Low S/N Ratio
Caption: A troubleshooting decision tree for low signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive and negative ion modes?
A1: In positive ion mode electrospray ionization (ESI), this compound typically forms a protonated molecule [M+H]+. Upon collision-induced dissociation (CID), a characteristic product ion is often observed at m/z 287, which corresponds to the arachidonoyl acylium ion after the neutral loss of the glycine moiety. In negative ion mode, the deprotonated molecule [M-H]- is observed as the precursor. A common fragment ion is m/z 74, corresponding to the deprotonated glycine.
| Ion Mode | Precursor Ion (m/z) | Major Product Ion (m/z) |
| Positive | 362.3 ([M+H]+) | 287 (Arachidonoyl acylium ion) |
| Negative | 360.3 ([M-H]-) | 74.0 (Deprotonated glycine) |
Q2: What is a suitable internal standard for the quantification of this compound?
A2: A stable isotope-labeled internal standard is highly recommended for accurate quantification. Arachidonoyl glycine-d8 (NAGly-d8) is commercially available and has been successfully used in several studies. The use of a deuterated internal standard helps to correct for variability in sample preparation, matrix effects, and instrument response.
Q3: Can you provide a starting point for LC-MS/MS parameters for this compound analysis?
A3: The following table provides a summary of typical LC-MS/MS parameters that can be used as a starting point for method development. These parameters may require further optimization based on your specific instrumentation and experimental goals.
| Parameter | Typical Value / Condition | Reference |
| Liquid Chromatography | ||
| Column | C18 or similar reverse-phase column (e.g., Zorbax SB-CN 2.1 × 100-mm, 3.5-μm) | |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate | |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid | |
| Flow Rate | 200-400 µL/min | |
| Gradient | A gradient from lower to higher organic phase concentration | |
| Mass Spectrometry | ||
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) | |
| Source Temperature | 325 °C | |
| Nebulizer Gas Flow | 10 L/min | |
| Sheath Gas Temperature | 250 °C | |
| Sheath Gas Flow | 8 L/min | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Protocol 1: Sample Preparation from Brain Tissue
This protocol is adapted from a validated method for the quantification of N-arachidonoyl amino acids in mouse brain.
-
Homogenization: Homogenize brain tissue samples in a cold 1:1 mixture of methanol and acetonitrile containing the internal standard (e.g., NAGly-d8).
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by equilibration with water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar interferences.
-
Elute the analytes with methanol.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent (e.g., 70:30 methanol:water) prior to LC-MS/MS analysis.
Sample Preparation Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Simultaneous UPLC-MS/MS quantification of the endocannabinoids 2-arachidonoyl glycerol (2AG), 1-arachidonoyl glycerol (1AG), and anandamide in human plasma: minimization of matrix-effects, 2AG/1AG isomerization and degradation by toluene solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Cell line selection for studying GPR18 activation by Arachidoyl glycine
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for designing and troubleshooting experiments focused on GPR18 activation by Arachidoyl glycine (NAGly). The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Which cell line is most appropriate for my GPR18 activation study?
A1: The choice of cell line is critical and depends on your specific research question. The two main options are cells endogenously expressing GPR18 or a recombinant overexpression system.
-
Endogenous Expression Systems: These are useful for studying GPR18 in a more physiologically relevant context. However, expression levels can be low, potentially leading to small signal windows.
-
Recombinant Overexpression Systems: These systems, typically using HEK293 or CHO cells, provide a robust signal due to high receptor expression. This is advantageous for compound screening and initial mechanism-of-action studies. However, overexpression may lead to signaling artifacts not present in endogenous systems.
Q2: I am not observing a response after applying this compound (NAGly) to my GPR18-expressing cells. What could be the issue?
A2: The role of NAGly as the endogenous ligand for GPR18 is a subject of debate in the scientific community.[1][2][3] Some studies report a lack of GPR18 activation by NAGly in certain assay formats, such as β-arrestin recruitment assays.[1][2] Here are several troubleshooting steps:
-
Confirm GPR18 Expression and Trafficking: Ensure that the GPR18 receptor is properly expressed and localized to the plasma membrane. This can be verified using techniques like immunofluorescence or by using a fluorescently-tagged receptor.
-
Cell Line and Assay System: The discrepancy in NAGly activity could be due to the specific cell line and assay used. Some studies have successfully shown NAGly-induced calcium mobilization and ERK phosphorylation in HEK293 cells stably expressing GPR18.
-
Ligand Stability and Purity: Verify the integrity and purity of your NAGly stock.
-
Consider Biased Agonism: GPR18 may exhibit biased agonism, where different ligands preferentially activate certain signaling pathways over others. It's possible that NAGly activates pathways not measured by your current assay. Consider screening a panel of assays that measure different downstream signaling events (e.g., calcium mobilization, cAMP inhibition, ERK phosphorylation).
Q3: My calcium mobilization assay is showing high background or inconsistent results. How can I optimize it?
A3: Calcium mobilization assays are a common method to assess GPR18 activation. Here are some optimization strategies:
-
Cell Health and Density: Ensure your cells are healthy and plated at an optimal density. Over-confluent or unhealthy cells can lead to inconsistent responses.
-
Dye Loading: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature to ensure adequate signal without causing cellular stress.
-
Assay Buffer: Use an appropriate assay buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, to maintain physiological pH.
-
Controls: Include appropriate positive and negative controls. A known GPR18 agonist (if available) or an agonist for an endogenous receptor in your cell line can serve as a positive control. The vehicle used to dissolve your compounds should be tested as a negative control.
Q4: I am trying to measure GPR18-mediated inhibition of cAMP, but the signal is weak.
A4: GPR18 is known to couple to Gαi/o proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP levels. Measuring a decrease in a signal can be challenging.
-
Forskolin Stimulation: To amplify the signal window, pre-stimulate the cells with forskolin, a direct activator of adenylyl cyclase. The inhibitory effect of GPR18 activation will then be observed as a reduction in the forskolin-induced cAMP production.
-
Sensitive Assay Kits: Utilize highly sensitive cAMP detection kits, such as those based on HTRF or bioluminescence (e.g., GloSensor™).
-
Cell Line Choice: Ensure your chosen cell line has a sufficiently low basal level of cAMP and expresses the necessary components for Gαi/o signaling.
Data Presentation: Cell Line Selection
| Cell Line | Expression System | Key Features | Relevant Assays | References |
| HEK293 | Recombinant (transient or stable) | High transfection efficiency, well-characterized for GPCR signaling studies. | Calcium Mobilization, ERK Phosphorylation, cAMP Inhibition, β-Arrestin Recruitment | |
| CHO-K1 | Recombinant (stable) | Robust growth characteristics, often used for commercial assay platforms (e.g., PathHunter). | β-Arrestin Recruitment, cAMP Inhibition | |
| BV-2 | Endogenous | Murine microglial cell line; relevant for studying neuroinflammatory roles of GPR18. | Migration Assays, MAPK Activation | |
| HEC-1B | Endogenous | Human endometrial cell line; used to study GPR18's role in cell migration. | Migration Assays | |
| L929 | Recombinant (stable) | Mouse fibroblast cell line used in the initial identification of NAGly as a GPR18 ligand. | Calcium Mobilization | |
| Glioblastoma Multiforme Cell Lines | Endogenous | Human brain cancer cell lines; relevant for cancer-related GPR18 studies. | pERK Phosphorylation |
Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted for a 96-well plate format and is suitable for both recombinant and endogenous GPR18-expressing cells.
Materials:
-
GPR18-expressing cells
-
Cell culture medium
-
Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM or equivalent calcium-sensitive dye
-
This compound (NAGly) and other test compounds
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescent microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and culture overnight to allow for adherence and recovery.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in Assay Buffer.
-
Aspirate the culture medium from the wells and add the Fluo-4 AM loading solution.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Washing: Gently wash the cells with Assay Buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of NAGly and other test compounds in Assay Buffer.
-
Measurement:
-
Place the cell plate into the fluorescent microplate reader.
-
Set the instrument to record fluorescence intensity (Excitation: ~488 nm, Emission: ~525 nm) over time.
-
Establish a stable baseline reading for each well.
-
Use the instrument's automated liquid handling to add the compound solutions to the wells.
-
Continue recording the fluorescence signal to measure the change in intracellular calcium concentration.
-
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Calculate the response for each concentration and plot a dose-response curve to determine the EC50 value.
cAMP Inhibition Assay
This protocol is designed to measure the Gαi/o-mediated inhibition of adenylyl cyclase.
Materials:
-
GPR18-expressing cells
-
Cell culture medium
-
Stimulation Buffer
-
Forskolin
-
This compound (NAGly) and other test compounds
-
cAMP detection kit (e.g., HTRF, GloSensor™)
-
Luminometer or HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed cells into a suitable microplate (format depends on the detection kit) and culture overnight.
-
Compound Incubation:
-
Aspirate the culture medium and replace it with Stimulation Buffer containing a fixed concentration of forskolin and serial dilutions of NAGly or test compounds.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Follow the specific instructions of your chosen cAMP detection kit for cell lysis and addition of detection reagents.
-
-
Measurement: Read the plate on a luminometer or HTRF-compatible reader.
-
Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Calculate the percent inhibition of the forskolin-stimulated response for each compound concentration and plot a dose-response curve to determine the IC50 value.
ERK1/2 Phosphorylation (MAPK) Assay
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Materials:
-
GPR18-expressing cells
-
Serum-free cell culture medium
-
This compound (NAGly) and other test compounds
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment or an alternative detection system (e.g., In-Cell Western)
Procedure:
-
Serum Starvation: Culture cells until they are approximately 80-90% confluent. Then, replace the growth medium with serum-free medium and incubate for 18-24 hours.
-
Compound Stimulation: Treat the serum-starved cells with various concentrations of NAGly or test compounds for a short duration (typically 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells on ice with a suitable lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ERK1/2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal.
Visualizations
Caption: GPR18 signaling pathways activated by this compound.
Caption: Experimental workflow for a calcium mobilization assay.
References
- 1. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Arachidoyl Glycine Bioavailability in Cell Assays with Bovine Serum Albumin (BSA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Bovine Serum Albumin (BSA) to improve the availability of Arachidoyl glycine (NAGly) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (NAGly) difficult to use in aqueous cell culture media?
This compound is a lipophilic molecule, meaning it has poor solubility in water-based solutions like cell culture media. This can lead to the compound precipitating out of solution, resulting in inconsistent and lower-than-expected effective concentrations at the cell surface.
Q2: How does Bovine Serum Albumin (BSA) improve the availability of NAGly in cell assays?
Bovine Serum Albumin is a protein that can bind to and transport lipophilic molecules, including fatty acids and their derivatives like NAGly. By forming a complex, BSA acts as a carrier, keeping NAGly soluble and available in the cell culture media for interaction with cellular receptors.
Q3: What type of BSA should I use?
For cell culture applications, it is highly recommended to use fatty acid-free BSA. Standard BSA preparations can contain endogenous lipids that may interfere with your experiments or compete with NAGly for binding to the albumin.
Q4: Can the BSA in Fetal Bovine Serum (FBS) be used to solubilize NAGly?
While FBS does contain albumin, the concentration and purity are not well-defined. For reproducible and controlled experiments, it is best to use a defined concentration of purified, fatty acid-free BSA in serum-free or low-serum media.
Q5: Will BSA interfere with my cell signaling assays?
BSA itself can have some biological effects. It is crucial to include a "vehicle control" in your experiments, which consists of BSA in media at the same concentration used for your NAGly-BSA complex. This will help you to distinguish the effects of NAGly from any potential effects of the BSA carrier.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution or media | - NAGly concentration is too high for the BSA concentration.- Improper complex formation. | - Increase the molar ratio of BSA to NAGly.- Ensure the NAGly is fully dissolved in ethanol before adding to the BSA solution.- Gently vortex or invert the tube during complex formation; avoid vigorous shaking that could denature the BSA. |
| Inconsistent or no cellular response | - Low bioavailability of NAGly.- Degradation of NAGly.- Incorrect NAGly:BSA molar ratio. | - Prepare fresh NAGly-BSA complex for each experiment.- Optimize the NAGly:BSA molar ratio. A 1:1 to 1:4 molar ratio is a good starting point.- Ensure even distribution of the complex in the well by gentle swirling. |
| High background signal in control wells | - Contaminants in the BSA.- BSA is inducing a cellular response. | - Use high-purity, fatty acid-free BSA.- Run a BSA-only vehicle control to quantify any background effects. |
| Cell toxicity or death | - High concentration of ethanol used to dissolve NAGly.- Cytotoxic effects of NAGly or the complex. | - Keep the final concentration of ethanol in the cell culture media below 0.1%.- Perform a dose-response curve to determine the optimal, non-toxic concentration of the NAGly-BSA complex. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
-
Weigh out the desired amount of this compound powder.
-
Dissolve the NAGly in 100% ethanol to a final concentration of 10 mM.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of a NAGly-BSA Complex (1:1 Molar Ratio)
-
Prepare a 1 mM stock solution of fatty acid-free BSA in serum-free cell culture medium or phosphate-buffered saline (PBS).
-
In a sterile microcentrifuge tube, add the desired volume of the 1 mM BSA solution.
-
While gently vortexing the BSA solution, slowly add an equimolar amount of the 10 mM NAGly stock solution. For example, to make 1 ml of a 100 µM NAGly-BSA complex, add 100 µl of 1 mM BSA to 890 µl of media, and then add 10 µl of 10 mM NAGly.
-
Incubate the mixture at 37°C for 30 minutes with gentle agitation to allow for complex formation.
-
This complex is now ready to be diluted to the final desired concentration in your cell culture media.
Quantitative Data Summary
| Parameter | Value | Cell Type | Assay | Reference |
| NAGly Concentration | 10 µM | CD4+ T cells | Cytokine Release | [1] |
| NAGly Concentration | 0.1 nM - 100 µM | HEC-1B cells | Cell Migration | [2] |
| NAGly Concentration | 3 µM and 10 µM | HAGPR55/CHO cells | MAPK Activity | [3] |
| NAGly-BSA Complex | 1 mg/ml BSA | HEK293TR cells | Calcium Mobilization | [4] |
Signaling Pathways and Workflows
Caption: this compound (NAGly) signaling pathways.
Caption: Experimental workflow for using NAGly-BSA complex.
Caption: Troubleshooting decision tree for NAGly-BSA assays.
References
- 1. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Δ9-Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Controversy: A Technical Guide to GPR18 Activation by N-arachidonoyl glycine
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the conflicting reports surrounding the activation of G protein-coupled receptor 18 (GPR18) by N-arachidonoyl glycine (NAGly). We address common experimental challenges and provide detailed troubleshooting advice to aid in the design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting reports on whether NAGly activates GPR18?
The conflicting data in the literature arise from several factors, including the use of different experimental systems, variations in assay methodologies, and the inherent biological properties of GPR18 itself.[1][2][3][4][5] Key contributing factors include:
-
Cellular Context: The signaling outcome of GPR18 activation can be cell-type dependent. The complement of G proteins, scaffolding proteins, and downstream effectors can vary between cell lines (e.g., HEK293, CHO) and primary cells, leading to different responses.
-
Constitutive Activity: GPR18 is known to exhibit high constitutive (ligand-independent) activity. This high basal signaling can mask the effects of an agonist, particularly if the ligand has low efficacy or if the assay window is narrow.
-
Biased Agonism: NAGly may act as a biased agonist, preferentially activating certain signaling pathways over others (e.g., G protein-dependent pathways vs. β-arrestin recruitment). Therefore, the choice of assay readout (e.g., calcium mobilization vs. β-arrestin recruitment) can dramatically influence the observed outcome.
-
Receptor Expression Levels: The level of GPR18 expression, particularly in heterologous systems, can impact signaling. Very high expression levels can lead to non-physiological signaling events, while low expression may not be sufficient to produce a detectable signal.
Q2: What are the main arguments and evidence for NAGly as a GPR18 agonist?
Several studies have provided evidence supporting NAGly as an agonist for GPR18. These studies often demonstrate that NAGly can elicit cellular responses in GPR18-expressing cells, including:
-
Calcium Mobilization: Increased intracellular calcium levels upon NAGly treatment in cells expressing GPR18.
-
MAPK/ERK Phosphorylation: Activation of the MAPK/ERK signaling cascade.
-
Cell Migration: Induction of cell migration in various cell types, including microglia and endometrial cells.
-
Inhibition of cAMP Production: Pertussis toxin-sensitive inhibition of forskolin-stimulated cAMP accumulation, suggesting Gαi/o coupling.
Q3: What are the main arguments and evidence against NAGly as a GPR18 agonist?
Conversely, a significant body of research has failed to demonstrate GPR18 activation by NAGly or has provided alternative explanations for its effects. These studies highlight:
-
Lack of Canonical Gαi/o Signaling: Failure to observe inhibition of N-type calcium channels or activation of G protein-coupled inwardly rectifying potassium (GIRK) channels in neurons heterologously expressing GPR18.
-
Negative Results in β-Arrestin Assays: High-throughput screens using β-arrestin recruitment assays have not identified NAGly as a GPR18 agonist.
-
Absence of cAMP and ERK Responses: Some studies have been unable to replicate the inhibition of cAMP production or the induction of ERK phosphorylation in GPR18-expressing HEK cells.
-
GPR18-Independent Effects: Some observed effects of NAGly may be mediated by other targets or off-target effects, as NAGly can interact with other cellular components.
Troubleshooting Guides
Problem: No observable response to NAGly in our GPR18-expressing cell line.
Possible Causes and Troubleshooting Steps:
-
Low Receptor Expression or Incorrect Trafficking:
-
Verify Expression: Confirm GPR18 expression at both the mRNA (RT-qPCR) and protein (Western blot, immunocytochemistry) levels.
-
Check Cellular Localization: GPR18 has been reported to have significant intracellular localization. Use immunocytochemistry or a fluorescently-tagged receptor to confirm cell surface expression. If localization is primarily intracellular, consider strategies to enhance surface expression, such as using a signal peptide sequence.
-
Consider a Different Cell Line: If expression or trafficking is problematic in your current cell line, consider testing other cell types known to be amenable to GPCR expression (e.g., CHO-K1, HTLA cells).
-
-
High Constitutive Activity Masking Agonist Effects:
-
Use a Constitutively Inactive Mutant: The A3.39N mutation in GPR18 has been shown to reduce constitutive activity. Comparing the response of wild-type GPR18 to this mutant may reveal ligand-specific effects.
-
Employ an Inverse Agonist: If available, an inverse agonist can be used to reduce basal signaling and potentially increase the assay window for detecting agonist activity.
-
-
Assay Not Sensitive to the Activated Pathway (Biased Agonism):
-
Use Multiple Assays: Do not rely on a single readout. Test for GPR18 activation using a panel of assays that measure different downstream signaling events, such as:
-
Calcium mobilization (e.g., Fluo-4 AM)
-
cAMP accumulation (e.g., LANCE, HTRF)
-
ERK1/2 phosphorylation (e.g., Western blot, In-Cell Western)
-
β-arrestin recruitment (e.g., PathHunter, Tango)
-
GTPγS binding
-
-
-
Ligand Stability and Delivery:
-
Use Fresh Ligand: NAGly is a lipid and can be prone to degradation. Prepare fresh stock solutions and use them promptly.
-
Include a Carrier Protein: The lipophilic nature of NAGly can lead to non-specific binding to plasticware. Including a carrier protein like bovine serum albumin (BSA) in your assay buffer can improve its solubility and availability.
-
Problem: Conflicting results between different assay formats.
Possible Causes and Troubleshooting Steps:
-
Biased Agonism:
-
Acknowledge the Possibility: It is plausible that NAGly activates one pathway but not another. For example, it might activate G protein signaling without recruiting β-arrestin.
-
Characterize the Bias: Quantify the potency and efficacy of NAGly in each assay to determine its bias profile. This information is valuable for understanding its mechanism of action.
-
-
Different G Protein Coupling:
-
Use G Protein Inhibitors: To dissect the signaling pathway, use specific G protein inhibitors such as pertussis toxin (for Gαi/o) and UBO-QIC (for Gαq/11). This can help identify which G protein subtype is involved in the observed response.
-
Data Summary
Quantitative Data on N-arachidonoyl glycine (NAGly) Activity at GPR18
| Cell Line | Assay | Ligand | Potency (EC50/IC50) | Efficacy | Reference |
| CHO-hGPR18 | cAMP Inhibition | NAGly | 20 nM (IC50) | High | Kohno et al., 2006 |
| HEK293/GPR18 | Calcium Mobilization | NAGly | Concentration-dependent | - | McHugh et al., 2014 |
| HEK293/GPR18 | ERK1/2 Phosphorylation | NAGly | Concentration-dependent | - | McHugh et al., 2014 |
| CHO-K1 GPR18 | β-arrestin Recruitment | NAGly | No response | - | McHugh et al., 2014 |
| HEK293-hGPR18 | cAMP Inhibition | NAGly | No response | - | Finlay et al., 2016 |
| HEK293-hGPR18 | ERK1/2 Phosphorylation | NAGly | No response | - | Finlay et al., 2016 |
| Rat Sympathetic Neurons | N-type Ca2+ Channel Inhibition | NAGly | No inhibition | - | Lu et al., 2013 |
Note: Efficacy is often reported qualitatively in the source literature. "-" indicates that a specific quantitative value for efficacy was not provided.
Experimental Protocols
1. Calcium Mobilization Assay
-
Cell Seeding: Plate GPR18-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of NAGly to the wells.
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4) immediately after compound addition using a fluorescence plate reader.
2. cAMP Inhibition Assay
-
Cell Treatment: Seed GPR18-expressing cells in a suitable plate format. Pre-treat the cells with different concentrations of NAGly for a short period.
-
cAMP Stimulation: Stimulate the cells with a known concentration of forskolin to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, LANCE, or ELISA-based kits) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP levels for each NAGly concentration.
3. ERK1/2 Phosphorylation Assay (In-Cell Western)
-
Cell Seeding and Starvation: Plate GPR18-expressing cells in a 96-well plate. Once confluent, serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Treat the cells with various concentrations of NAGly for a defined period (e.g., 5-15 minutes).
-
Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific for phosphorylated ERK1/2 (pERK). Subsequently, incubate with a fluorescently labeled secondary antibody. A second primary antibody for total ERK or a housekeeping protein can be used for normalization.
-
Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity for pERK, normalizing to the total protein signal.
Visualizations
References
- 1. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GPR18 undergoes a high degree of constitutive trafficking but is unresponsive to N-Arachidonoyl Glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Arachidoyl Glycine and Anandamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two endogenous lipid signaling molecules: N-arachidonoyl glycine (NAGly) and N-arachidonoylethanolamine (anandamide or AEA). By presenting supporting experimental data, detailed methodologies, and visual representations of their molecular pathways, this document aims to be a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Introduction
Anandamide, famously known as the "bliss molecule," was the first endogenous cannabinoid (endocannabinoid) to be discovered.[1] It is a neurotransmitter and neuromodulator that plays a crucial role in a wide array of physiological processes, including pain, mood, appetite, and memory, primarily through its interaction with the cannabinoid receptors CB1 and CB2.[2][3] Structurally similar to anandamide, arachidoyl glycine is another endogenous N-acyl amino acid that has garnered significant scientific interest.[4] While it is a metabolite of anandamide, it is also synthesized independently and exhibits a distinct biological profile.[5] This guide will delve into the nuanced differences in their biological activities, receptor interactions, and metabolic pathways.
Quantitative Comparison of Biological Activity
The following table summarizes the key quantitative data regarding the interaction of this compound and anandamide with their primary molecular targets.
| Molecule | Target | Assay Type | Parameter | Value (nM) | Reference |
| Anandamide | Human CB1 Receptor | Radioligand Binding | Kᵢ | 89 | |
| Human CB2 Receptor | Radioligand Binding | Kᵢ | 371 | ||
| Rat TRPV1 Receptor | Radioligand Binding | pKᵢ | 5.68 | ||
| Human GPR55 Receptor | Functional Assay | EC₅₀ | 18 | ||
| Human CB1 Receptor | Functional Assay | EC₅₀ | 31 | ||
| Human CB2 Receptor | Functional Assay | EC₅₀ | 27 | ||
| This compound | Human CB1 Receptor | Radioligand Binding | Kᵢ | > 10,000 | |
| Human CB2 Receptor | Radioligand Binding | Kᵢ | > 10,000 | ||
| Human GPR18 Receptor | Functional Assay (MAPK) | EC₅₀ | 48 | ||
| Human GPR55 Receptor | Functional Assay (Ca²⁺) | EC₅₀ | ~500 | ||
| Rat FAAH | Enzyme Inhibition | IC₅₀ | 4,900 |
Receptor Interaction and Signaling Pathways
Anandamide is a partial agonist at both CB1 and CB2 receptors. The activation of these G-protein coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. Furthermore, anandamide is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation, and also activates the orphan receptor GPR55.
In stark contrast, this compound displays negligible affinity for CB1 and CB2 receptors. Its biological effects are mediated through other GPCRs, most notably GPR18 and GPR55. NAGly acts as a potent agonist at GPR18, leading to Gi/o-mediated signaling cascades, including the inhibition of cAMP production and activation of MAPK. At GPR55, it stimulates Gq-mediated signaling, resulting in the mobilization of intracellular calcium.
Biosynthesis and Degradation
Anandamide is synthesized "on demand" from a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (NAPE), primarily through the action of NAPE-specific phospholipase D (NAPE-PLD). Its signaling is terminated by cellular uptake and subsequent hydrolysis by the enzyme fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.
This compound has two primary biosynthetic pathways. It can be formed through the enzymatic conjugation of arachidonic acid and glycine. Alternatively, it is an oxidative metabolite of anandamide. Like anandamide, NAGly is also a substrate for FAAH, although it is hydrolyzed at a significantly lower rate. This slower degradation may contribute to its distinct physiological roles.
Experimental Protocols
Competitive Radioligand Binding Assay for CB1/CB2 Receptors
This protocol is adapted from standard methods for determining the binding affinity of unlabeled ligands to cannabinoid receptors.
1. Materials:
-
Cell Membranes: Commercially available membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940, a high-affinity cannabinoid receptor agonist.
-
Test Compounds: Anandamide and this compound.
-
Non-specific Binding Control: 10 µM WIN 55,212-2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C).
-
Scintillation Cocktail and Counter.
2. Procedure:
-
Prepare serial dilutions of anandamide and this compound in assay buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes and [³H]CP-55,940.
-
Non-specific Binding: Cell membranes, [³H]CP-55,940, and 10 µM WIN 55,212-2.
-
Competitive Binding: Cell membranes, [³H]CP-55,940, and varying concentrations of the test compound.
-
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Intracellular Calcium Mobilization Assay for GPR55
This protocol is a standard method for assessing G-protein coupled receptor activation that leads to intracellular calcium release.
1. Materials:
-
Cells: HEK293 cells stably expressing human GPR55.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: Anandamide and this compound.
-
Fluorescence Plate Reader: Equipped with an injection system.
2. Procedure:
-
Seed GPR55-expressing HEK293 cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM dye in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure baseline fluorescence.
-
Inject varying concentrations of the test compounds (anandamide or this compound) into the wells.
-
Immediately begin recording fluorescence intensity over time.
3. Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the peak fluorescence change against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.
FAAH Enzyme Activity Assay
This protocol measures the hydrolysis of substrates by FAAH.
1. Materials:
-
Enzyme Source: Homogenates of cells or tissues expressing FAAH, or purified recombinant FAAH.
-
Substrates: Anandamide and this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0.
-
Extraction Solvent: Chloroform/methanol (2:1, v/v).
-
LC-MS/MS system.
2. Procedure:
-
Prepare substrate solutions of known concentrations in assay buffer.
-
Initiate the reaction by adding the FAAH-containing preparation to the substrate solution.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction by adding ice-cold extraction solvent.
-
Separate the organic and aqueous phases by centrifugation.
-
Evaporate the organic phase and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Quantify the amount of product (arachidonic acid) formed.
3. Data Analysis:
-
Determine the initial velocity of the reaction at different substrate concentrations.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
For inhibition assays, pre-incubate the enzyme with the inhibitor before adding the substrate and calculate the IC₅₀ value.
Conclusion
This compound and anandamide, despite their structural similarities, exhibit markedly different biological activities. Anandamide's effects are predominantly mediated by the classical cannabinoid receptors CB1 and CB2, as well as TRPV1, establishing it as a key player in the endocannabinoid system. In contrast, this compound's lack of affinity for CB1 and CB2 receptors and its potent agonism at GPR18 and GPR55 highlight its role in distinct signaling pathways. The slower degradation of this compound by FAAH further suggests that it may have a more sustained and spatially distinct signaling profile compared to anandamide. Understanding these differences is critical for the development of novel therapeutics that selectively target these distinct lipid signaling systems to achieve desired physiological outcomes with minimal side effects. Further research into the specific roles of this compound and its receptors will undoubtedly open new avenues for drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of FAAH-Like Anandamide Transporter in Anandamide Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Arachidoyl Glycine and 2-Arachidonoylglycerol for Researchers and Drug Development Professionals
An objective comparison of the synthesis, signaling, and physiological effects of two key endocannabinoid-like lipids, supported by experimental data.
This guide provides a comprehensive comparison of Arachidoyl glycine (N-arachidonoyl glycine, NAG) and 2-arachidonoylglycerol (2-AG), two endogenous lipid signaling molecules that have garnered significant interest in the scientific community. While both are derived from arachidonic acid, they exhibit distinct profiles in terms of their biosynthesis, receptor interactions, and downstream physiological effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, data-driven comparison of these two compounds.
At a Glance: Key Differences
| Feature | This compound (NAG) | 2-Arachidonoylglycerol (2-AG) |
| Primary Receptors | GPR18, GPR55 | CB1, CB2, GPR55 |
| CB1/CB2 Receptor Activity | Poor ligand/No significant activity[1][2][3][4] | Full agonist[5] |
| Primary Biosynthesis | Conjugation of arachidonic acid and glycine; Oxidative metabolism of anandamide | Sequential action of Phospholipase C (PLC) and Diacylglycerol Lipase (DAGL) |
| Primary Degradation | Fatty Acid Amide Hydrolase (FAAH) | Monoacylglycerol Lipase (MAGL) |
| Key Reported Effects | Anti-inflammatory, analgesic, vasorelaxant | Neuromodulation, immune modulation, pro- and anti-inflammatory effects |
Quantitative Comparison of Receptor Activity
The following tables summarize the available quantitative data on the receptor binding affinities and functional activities of NAG and 2-AG.
Table 1: Receptor Binding Affinities (Kᵢ)
| Ligand | Receptor | Kᵢ (nM) |
| 2-Arachidonoylglycerol (2-AG) | CB1 | 472 |
| CB2 | 1400 | |
| This compound (NAG) | CB1 | >10,000 (very low affinity) |
| CB2 | Not reported, generally considered inactive | |
| GPR18 | High affinity (exact Kᵢ not consistently reported) | |
| GPR55 | Activator (Kᵢ not typically reported for agonists) |
Table 2: Receptor Functional Activity (EC₅₀/IC₅₀)
| Ligand | Receptor | Assay Type | Value (nM) | Effect |
| 2-Arachidonoylglycerol (2-AG) | CB1 | G-protein activation ([³⁵S]GTPγS) | 519 | Full Agonist |
| CB2 | G-protein activation ([³⁵S]GTPγS) | 122 | Full Agonist | |
| cAMP Inhibition | 1300 | Full Agonist | ||
| GPR55 | G-protein activation ([³⁵S]GTPγS) | 3 | Potent Agonist | |
| This compound (NAG) | GPR55 | Intracellular Ca²⁺ Mobilization | ~546 (Maximal response) | Agonist |
| ERK 1/2 Phosphorylation | Significant at 3,000-10,000 | Agonist | ||
| GPR18 | - | - | Agonist | |
| GABA-A (α₁β₂γ₂) | Electrophysiology | ~1,000-10,000 (estimated) | Allosteric Potentiator |
Signaling Pathways
The signaling pathways initiated by NAG and 2-AG differ significantly due to their primary receptor targets.
This compound (NAG) Signaling
NAG primarily signals through the orphan G-protein coupled receptors GPR18 and GPR55. Activation of these receptors can lead to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.
2-Arachidonoylglycerol (2-AG) Signaling
2-AG is a full agonist of the classical cannabinoid receptors, CB1 and CB2, which are coupled to inhibitory G-proteins (Gi/o). Activation of these receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels. 2-AG also activates GPR55.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize and compare the effects of NAG and 2-AG.
Comparative GPR55 Activation Workflow
The following diagram illustrates a typical workflow for comparing the activation of GPR55 by NAG and 2-AG.
Intracellular Calcium Mobilization Assay
This assay is used to measure the ability of a compound to induce the release of calcium from intracellular stores, a common downstream effect of G-protein coupled receptor activation.
-
Principle: Cells expressing the target receptor (e.g., GPR55) are loaded with a fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium. Stimulation with an agonist triggers a signaling cascade that leads to the release of calcium from the endoplasmic reticulum, which is then detected as an increase in fluorescence.
-
Methodology:
-
Cell Culture: Cells stably or transiently expressing the receptor of interest (e.g., HEK293-GPR55) are cultured in 96- or 384-well microplates.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) in a suitable buffer, often containing probenecid to prevent dye extrusion.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence is recorded, after which the test compounds (NAG or 2-AG at various concentrations) are added.
-
Data Acquisition: Fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
MAPK/ERK Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), a key event in the mitogen-activated protein kinase (MAPK) signaling pathway, which is activated by many GPCRs.
-
Principle: Upon receptor activation, a signaling cascade leads to the phosphorylation of ERK1/2 at specific threonine and tyrosine residues. This phosphorylation event can be detected using antibodies specific to the phosphorylated form of the protein.
-
Methodology (Cell-Based ELISA):
-
Cell Culture and Treatment: Cells are seeded in 96-well plates and grown to confluence. They are often serum-starved for a period to reduce basal ERK phosphorylation before being stimulated with the test compounds for a specific duration.
-
Fixation and Permeabilization: The cells are fixed with formaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody that specifically recognizes phosphorylated ERK (p-ERK). Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) or a fluorescent dye is added.
-
Detection: A substrate is added that is converted by the enzyme into a detectable signal (colorimetric, chemiluminescent, or fluorescent). The signal intensity, which is proportional to the amount of p-ERK, is measured using a plate reader.
-
Normalization: The results are often normalized to the total amount of ERK or total cellular protein in each well to account for variations in cell number.
-
In Vivo Effects: A Comparative Overview
Inflammation
-
This compound (NAG): NAG has demonstrated anti-inflammatory properties in various models. It has been shown to reduce the migration of inflammatory leukocytes in a mouse model of peritonitis. This effect is thought to be mediated, at least in part, by the activation of GPR18. NAG may also promote the resolution of inflammation by stimulating the production of anti-inflammatory eicosanoids and inducing the death of inflammatory cells.
-
2-Arachidonoylglycerol (2-AG): The role of 2-AG in inflammation is more complex, with reports of both pro- and anti-inflammatory effects. Its anti-inflammatory actions are often attributed to the activation of CB1 and CB2 receptors, leading to the suppression of pro-inflammatory cytokine production. However, 2-AG can also be metabolized by cyclooxygenase-2 (COX-2) to produce prostaglandin glycerol esters, which may have their own distinct inflammatory or anti-inflammatory effects.
Pain and Analgesia
-
This compound (NAG): NAG has been shown to produce analgesia in acute pain models and to reduce allodynia and hyperalgesia in models of inflammatory and neuropathic pain. These effects are notable for being independent of CB1 and CB2 receptors.
-
2-Arachidonoylglycerol (2-AG): The analgesic effects of cannabinoids are well-documented, and elevating the levels of 2-AG through the inhibition of its degrading enzyme, MAGL, has been shown to produce CB1-dependent analgesia in animal models.
Cardiovascular Effects
-
This compound (NAG): NAG acts as a vasorelaxant in isolated arteries, an effect that is independent of CB1 and CB2 receptors but appears to involve nitric oxide and large-conductance calcium-activated potassium channels.
-
2-Arachidonoylglycerol (2-AG): Exogenously administered 2-AG can cause hypotension. However, it is rapidly degraded in the blood, and its cardiovascular effects in vivo may be mediated by its metabolite, arachidonic acid, rather than direct activation of cannabinoid receptors. In contrast, stable analogs of 2-AG produce CB1-dependent hypotension and bradycardia.
Conclusion
This compound and 2-arachidonoylglycerol, while structurally related, are distinct signaling lipids with different primary receptor targets and physiological effects. 2-AG is a bona fide endocannabinoid, acting as a full agonist at CB1 and CB2 receptors, and is a key modulator of synaptic transmission and immune function. In contrast, NAG does not significantly interact with classical cannabinoid receptors but instead signals through GPR18 and GPR55, emerging as a promising non-cannabinoid modulator of inflammation and pain.
For researchers and drug development professionals, understanding these differences is crucial for the rational design of novel therapeutics. Targeting the synthesis, degradation, or receptor systems of either NAG or 2-AG offers distinct opportunities for therapeutic intervention in a range of pathological conditions. The experimental protocols and comparative data presented in this guide provide a foundation for further investigation into the unique biology of these two important lipid mediators.
References
- 1. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do N-arachidonyl-glycine (NA-glycine) and 2-arachidonoyl glycerol (2-AG) share mode of action and the binding site on the β2 subunit of GABAA receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do N-arachidonyl-glycine (NA-glycine) and 2-arachidonoyl glycerol (2-AG) share mode of action and the binding site on the β2 subunit of GABAA receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocannabinoid 2-arachidonyl glycerol is a full agonist through human type 2 cannabinoid receptor: antagonism by anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Arachidoyl Glycine vs. Anandamide at GPR55: A Comparative Guide for Researchers
A detailed analysis of the agonist activity of two endogenous lipids at the orphan G protein-coupled receptor GPR55 reveals a complex and context-dependent picture of their potency. While Anandamide (AEA) has been identified as a potent agonist in certain assay systems, its efficacy is debated in others. Conversely, Arachidoyl glycine (NAGly) has emerged as a consistent GPR55 agonist, though a definitive measure of its potency in direct comparison to Anandamide remains to be fully elucidated.
This guide provides a comprehensive comparison of the agonist activities of this compound and Anandamide at the GPR55 receptor, drawing upon available experimental data. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and endocannabinoid research.
Quantitative Analysis of Agonist Potency
The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. The available data for this compound and Anandamide at GPR55 are summarized below. It is crucial to note that the potency of these ligands appears to be highly dependent on the experimental system and the specific signaling pathway being assayed.
| Compound | Assay Type | Cell Line | Reported EC50 | Efficacy | Reference |
| Anandamide (AEA) | [³⁵S]GTPγS Binding | HEK293 | 18 nM | Agonist | (Ryberg et al., 2007) |
| Calcium Mobilization | HEK293 | Weak or no activity | Partial agonist/antagonist at higher concentrations | (Lauckner et al., 2008; Console-Bram et al., 2012) | |
| ERK Phosphorylation | HEK293 | No agonist activity | - | (Kapur et al., 2009) | |
| This compound (NAGly) | Calcium Mobilization | HAGPR55/CHO | Concentration-dependent increase; specific EC50 not reported | Agonist | (Console-Bram et al., 2017)[1] |
| ERK 1/2 Phosphorylation | HAGPR55/CHO | Concentration-dependent increase; specific EC50 not reported | Agonist | (Console-Bram et al., 2017)[1] |
Summary of Findings:
-
Anandamide demonstrates high potency in GTPγS binding assays, suggesting direct interaction with the G protein-coupling machinery of GPR55.[2] However, its ability to elicit downstream signaling events such as calcium mobilization and ERK phosphorylation is inconsistent across studies, with some reporting weak agonism, partial agonism, or even antagonism.[2][3] This discrepancy suggests that Anandamide may act as a biased agonist at GPR55, preferentially activating certain signaling pathways over others, or that its activity is highly sensitive to the cellular context.
-
This compound has been identified as an agonist at GPR55, consistently demonstrating the ability to induce both intracellular calcium release and phosphorylation of ERK1/2 in a concentration-dependent manner. While a specific EC50 value has not been explicitly reported in the reviewed literature, the evidence strongly supports its role as a GPR55 agonist.
Based on the available data, it is not possible to definitively state that this compound is a more potent agonist than Anandamide at GPR55 across all signaling pathways. While Anandamide exhibits high potency in a G protein activation assay, its functional efficacy in downstream signaling is questionable. This compound, on the other hand, appears to be a more consistent functional agonist, though its precise potency (EC50) remains to be determined and directly compared to Anandamide under identical experimental conditions.
GPR55 Signaling Pathways
Activation of GPR55 by agonists such as this compound and Anandamide initiates a cascade of intracellular signaling events. The receptor is known to couple to multiple G protein subtypes, including Gαq, Gα12, and Gα13. This promiscuous coupling leads to the activation of diverse downstream effector pathways.
Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. The Gα12/13 pathway involves the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). Both the Gαq and Gα12/13 pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between laboratories and should be optimized accordingly.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to induce an increase in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.
1. Cell Culture and Plating:
-
HAGPR55/CHO cells (or other suitable cells expressing GPR55) are cultured in appropriate media.
-
Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
2. Dye Loading:
-
The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C for a specified time (e.g., 1 hour).
3. Compound Addition and Measurement:
-
After incubation, the dye solution is removed, and cells are washed again with HBSS.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths (e.g., 494 nm/516 nm for Fluo-4).
-
Varying concentrations of the test compounds (this compound or Anandamide) are added to the wells.
-
Fluorescence is measured kinetically immediately after compound addition to capture the transient calcium response.
4. Data Analysis:
-
The change in fluorescence intensity over baseline is calculated.
-
Concentration-response curves are generated, and EC50 values are determined using non-linear regression analysis.
ERK 1/2 Phosphorylation Assay (Western Blot)
This assay determines the ability of a compound to induce the phosphorylation of ERK1/2, a key downstream signaling event of GPR55 activation.
1. Cell Culture and Treatment:
-
HAGPR55/CHO or HEK293 cells are cultured to near confluence in appropriate multi-well plates.
-
Cells are typically serum-starved for a period (e.g., 4-24 hours) to reduce basal ERK phosphorylation.
-
Cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 5-30 minutes).
2. Cell Lysis and Protein Quantification:
-
Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysates are collected, and the total protein concentration is determined using a standard method (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is washed again, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
The intensity of the p-ERK1/2 bands is quantified using densitometry software.
-
To normalize for protein loading, the membrane is often stripped and re-probed with an antibody for total ERK1/2.
-
The ratio of p-ERK1/2 to total ERK1/2 is calculated, and concentration-response curves are generated to determine EC50 values.
References
The Endogenous Ligand for GPR18: A Comparative Analysis of Arachidoyl Glycine and Other Putative Agonists
The identity of the endogenous ligand for the orphan G protein-coupled receptor 18 (GPR18) has been a subject of considerable scientific debate. While N-arachidonoyl glycine (NAGly), a lipid metabolite of anandamide, was first proposed as the natural ligand for GPR18, subsequent studies have yielded conflicting results, leading researchers to investigate other potential candidates.[1][2][3] This guide provides an objective comparison of the evidence supporting Arachidoyl glycine (NAGly) and other proposed endogenous ligands for GPR18, presenting key experimental data and methodologies to aid researchers in this field.
Overview of GPR18
GPR18, also known as the N-Arachidonyl glycine receptor, is a class A G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including immune response modulation, intraocular pressure regulation, and pain perception.[4][5] Its deorphanization is of significant interest for potential therapeutic interventions. While several endogenous and synthetic molecules have been shown to interact with GPR18, a definitive consensus on its primary endogenous agonist remains elusive.
Comparative Analysis of Putative GPR18 Ligands
The validation of an endogenous ligand for a GPCR relies on a combination of binding affinity, functional activity in various signaling pathways, and physiological relevance. This section compares the experimental evidence for NAGly and other key contenders for the endogenous GPR18 ligand.
N-Arachidonoyl glycine (NAGly)
NAGly is a carboxylic metabolite of the endocannabinoid anandamide. The initial study identifying NAGly as the GPR18 ligand reported its ability to induce an increase in intracellular Ca2+ and inhibit forskolin-induced cAMP production in GPR18-transfected cells in a pertussis toxin-sensitive manner, suggesting coupling to Gαi/o proteins. Further studies have shown that NAGly can induce macrophage apoptosis and directed cellular migration via GPR18.
However, a significant body of research has failed to replicate these findings. A high-throughput β-arrestin-based screen did not show GPR18 activation by NAGly. Furthermore, in a native neuronal system, NAGly did not inhibit N-type calcium channels as would be expected for a Gαi/o-coupled receptor. These discrepancies suggest that the signaling response to NAGly at GPR18 may be cell-type specific or involve non-canonical pathways not captured in all assay systems.
Resolvin D2 (RvD2)
Resolvin D2 (RvD2), an endogenous lipid mediator derived from docosahexaenoic acid (DHA), has emerged as another potential endogenous ligand for GPR18. RvD2 is known for its pro-resolving effects in inflammation. Studies have demonstrated that RvD2 can mediate its anti-inflammatory and pro-resolving actions through GPR18. For instance, in a model of peritonitis, RvD2's ability to reduce inflammation was dependent on GPR18.
Other Cannabinoid Ligands
Several other cannabinoid compounds, including Δ9-Tetrahydrocannabinol (Δ9-THC) and Abnormal Cannabidiol (Abn-CBD), have also been shown to activate GPR18. In fact, Δ9-THC has been reported to be a more potent agonist at GPR18 than at the classical cannabinoid receptors CB1 and CB2. The activity of these compounds at GPR18 further fuels the debate about the receptor's classification and its physiological signaling network.
Quantitative Data Summary
The following table summarizes the reported functional activities of various putative GPR18 ligands from different studies. It is important to note the variability in experimental systems, which may contribute to the conflicting results.
| Ligand | Assay Type | Cell Line | Reported Effect | EC50/IC50 | Reference |
| N-Arachidonoyl glycine (NAGly) | Intracellular Ca2+ Mobilization | GPR18-transfected L929 cells | Agonist | - | --INVALID-LINK-- |
| cAMP Inhibition | GPR18-transfected CHO cells | Agonist | 20 nM (EC50) | --INVALID-LINK-- | |
| β-arrestin Recruitment | GPR18-transfected CHO-K1 cells | No activity | - | --INVALID-LINK-- | |
| N-type Ca2+ Channel Inhibition | GPR18-expressing rat sympathetic neurons | No inhibition | - | --INVALID-LINK-- | |
| Resolvin D2 (RvD2) | Macrophage Efferocytosis | Mouse peritoneal macrophages | Agonist (GPR18-dependent) | - | --INVALID-LINK-- |
| Δ9-Tetrahydrocannabinol (Δ9-THC) | β-arrestin Recruitment | GPR18-transfected CHO-K1 cells | Agonist | 16 nM (EC50) | --INVALID-LINK-- |
| Intracellular Ca2+ Mobilization | GPR18-transfected HEK293 cells | Agonist | 25 nM (EC50) | --INVALID-LINK-- | |
| Abnormal Cannabidiol (Abn-CBD) | Intracellular Ca2+ Mobilization | GPR18-transfected HEK293 cells | Agonist | 41 nM (EC50) | --INVALID-LINK-- |
Experimental Protocols
To facilitate the replication and critical evaluation of the cited findings, detailed methodologies for key experiments are provided below.
Intracellular Calcium Mobilization Assay
-
Cell Culture and Transfection: Cells (e.g., HEK293, CHO, L929) are cultured in appropriate media. For transient or stable transfection with a GPR18 expression vector, standard methods such as lipid-based transfection or electroporation are used. Mock-transfected cells serve as a negative control.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological buffer for a specified time at 37°C.
-
Ligand Stimulation and Data Acquisition: After washing to remove excess dye, baseline fluorescence is recorded using a fluorometric imaging plate reader or a fluorescence microscope. The ligand of interest is then added, and changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence is typically expressed as a ratio of emissions at two different wavelengths (for ratiometric dyes like Fura-2) or as a relative change from baseline. Dose-response curves are generated to determine the EC50 values.
cAMP Inhibition Assay
-
Cell Culture and Transfection: GPR18-expressing cells (e.g., CHO) are cultured as described above.
-
Adenylate Cyclase Stimulation: Cells are pre-treated with the ligand of interest for a short period before being stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as competitive immunoassays (e.g., ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
-
Data Analysis: The inhibitory effect of the ligand on forskolin-stimulated cAMP production is calculated. Dose-response curves are used to determine the IC50 values.
β-Arrestin Recruitment Assay
-
Assay Principle: This assay measures the recruitment of β-arrestin to the activated GPCR. This is often detected using enzyme complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET).
-
Cell Line: A cell line co-expressing GPR18 fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment is used.
-
Ligand Stimulation: Cells are incubated with the test ligand for a specified period.
-
Signal Detection: Upon ligand-induced receptor activation and β-arrestin recruitment, the two enzyme fragments come into proximity, reconstituting an active enzyme. The activity of this enzyme is then measured by adding a substrate that produces a luminescent or fluorescent signal.
-
Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the EC50 values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of GPR18 and a typical experimental workflow for ligand validation.
References
- 1. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of N-arachidonylglycine as the endogenous ligand for orphan G-protein-coupled receptor GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAGly receptor - Wikipedia [en.wikipedia.org]
- 5. GPR18: An Orphan Receptor with Potential in Pain Management [learn.mapmygenome.in]
FAAH Inhibition: A Comparative Analysis of its Effects on Anandamide and N-Arachidonoyl Glycine Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of conditions, including anxiety, pain, and inflammatory disorders, by augmenting endogenous anandamide signaling. However, the impact of FAAH inhibition extends beyond anandamide to other related lipid signaling molecules, notably N-arachidonoyl glycine (NAGly), an endogenous lipid with its own distinct biological activities. This guide provides a comprehensive comparison of the effects of FAAH inhibition on the levels of anandamide versus N-arachidonoyl glycine, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways.
Data Presentation: Quantitative Effects of FAAH Inhibition
The following table summarizes the quantitative changes in anandamide and N-arachidonoyl glycine levels in the brain following pharmacological or genetic inhibition of FAAH, as reported in preclinical studies.
| FAAH Inhibitor/Model | Species | Tissue | Fold Change in Anandamide (AEA) | Fold Change in N-Arachidonoyl Glycine (NAGly) | Reference Study |
| URB597 | Mouse | Brain | Dose-dependent increase | Significant decrease | [1] |
| FAAH Knockout | Mouse | Brain | ~15-fold increase | - | [2] |
| PF-3845 | Mouse | Brain | >10-fold increase | - | [3] |
| URB597 | Rat | Brain | Significant increase | Decreased | [2][4] |
Data for NAGly with PF-3845 was not specified in the reviewed literature.
Signaling Pathways and Biosynthesis
The differential effects of FAAH inhibition on anandamide and NAGly levels can be understood by examining their respective biosynthetic and metabolic pathways.
Anandamide Metabolism
Anandamide is primarily synthesized from N-arachidonoyl phosphatidylethanolamine (NAPE) and is degraded by FAAH into arachidonic acid (AA) and ethanolamine. FAAH inhibition blocks this degradation, leading to an accumulation of anandamide.
N-Arachidonoyl Glycine (NAGly) Biosynthesis
Two primary pathways for NAGly biosynthesis have been proposed:
-
Oxidative Pathway: Anandamide is directly oxidized to form NAGly.
-
Conjugation Pathway: Arachidonic acid, released from the hydrolysis of anandamide by FAAH, is conjugated with glycine to form NAGly.
FAAH plays a crucial, albeit indirect, role in the conjugation pathway by providing the arachidonic acid substrate. Therefore, inhibiting FAAH disrupts this pathway, leading to a decrease in NAGly production.
Experimental Protocols
The following provides a generalized methodology for key experiments cited in the literature for quantifying the effects of FAAH inhibitors on anandamide and NAGly levels.
Animal Models and Drug Administration
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: FAAH inhibitors (e.g., URB597, PF-3845) or vehicle are typically administered via intraperitoneal (i.p.) injection. Doses and administration times vary depending on the specific inhibitor and experimental design.
Tissue Collection and Preparation
-
Following a designated time after drug administration, animals are euthanized by decapitation.
-
Brains are rapidly excised, and specific regions (e.g., whole brain, hippocampus, striatum) are dissected on a cold plate.
-
Tissues are immediately frozen in liquid nitrogen and stored at -80°C until analysis.
-
For analysis, frozen tissues are weighed and homogenized in a suitable solvent, often containing internal standards for quantification.
Lipid Extraction and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of endocannabinoids and related lipids.
Conclusion
The inhibition of FAAH exerts divergent effects on the endogenous levels of anandamide and N-arachidonoyl glycine. While FAAH inhibition robustly and consistently increases anandamide levels by preventing its degradation, it paradoxically leads to a decrease in NAGly levels. This is attributed to the disruption of a key biosynthetic pathway for NAGly that relies on the FAAH-mediated hydrolysis of anandamide to provide the arachidonic acid precursor. These findings highlight the intricate interplay within the endocannabinoid system and underscore the importance of considering the broader effects of FAAH inhibitors beyond anandamide modulation in drug development and therapeutic applications. Researchers should be mindful of these differential effects when interpreting the pharmacological outcomes of FAAH inhibition.
References
- 1. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of Arachidoyl Glycine on GLYT1 and GLYT2 Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine transporters, integral to the regulation of glycine levels in the central nervous system, are critical players in both inhibitory and excitatory neurotransmission. Two major subtypes, GLYT1 and GLYT2, exhibit distinct localization and physiological roles. GLYT1 is predominantly found in glial cells and modulates N-methyl-D-aspartate (NMDA) receptor activity, while GLYT2 is primarily located on presynaptic terminals of glycinergic neurons, responsible for the reuptake of glycine into the nerve terminal.[1][2] Arachidoyl glycine (N-arachidonoyl-glycine, NAGly), an endogenous lipid, has emerged as a selective modulator of these transporters, demonstrating a significant preference for GLYT2. This guide provides a comprehensive comparison of the effects of NAGly on GLYT1 and GLYT2, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of NAGly Inhibition
This compound exhibits a marked selectivity for the GLYT2 transporter over GLYT1. This differential inhibition is evident in the half-maximal inhibitory concentration (IC50) values reported across various studies. NAGly is a potent inhibitor of GLYT2, with IC50 values in the low micromolar range, while its inhibitory effect on GLYT1 is negligible at concentrations up to 100 μM.[3][4]
| Transporter | Compound | IC50 Value (µM) | Notes |
| GLYT2 | This compound | 3.0 - 3.4 | Non-competitive, reversible inhibition.[3] |
| GLYT1 | This compound | > 100 | Little to no inhibitory activity observed. |
Mechanism of Differential Inhibition
The selective inhibition of GLYT2 by NAGly is attributed to specific structural differences between the two transporter subtypes. Studies utilizing chimeric transporters and site-directed mutagenesis have identified key amino acid residues within the extracellular loops (EL) 2 and 4 of GLYT2 as crucial for NAGly sensitivity. Specifically, residues Arg531, Lys532, and Ile545 in EL4 of GLYT2 have been shown to be significant contributors to the differential sensitivity to NAGly. The interaction of NAGly with these specific domains on GLYT2 leads to a non-competitive inhibition of glycine transport. In contrast, GLYT1 lacks these specific residues in the corresponding regions, resulting in its insensitivity to NAGly.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to determine the differential effects of NAGly on GLYT1 and GLYT2.
Glycine Uptake Inhibition Assay in HEK293 Cells
This method quantifies the inhibition of glycine transport by NAGly using radiolabeled glycine in a mammalian cell line expressing the transporters.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured in appropriate media and transiently transfected with plasmids encoding either human GLYT1 or GLYT2.
-
[³H]Glycine Uptake Assay:
-
Twenty-four hours post-transfection, cells are seeded into 24-well plates.
-
On the day of the assay, cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are pre-incubated with varying concentrations of NAGly (or vehicle control) for a specified time (e.g., 10 minutes) at room temperature.
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]glycine (e.g., 10 µM) and the corresponding concentration of NAGly.
-
After a defined incubation period (e.g., 10 minutes), the uptake is terminated by aspirating the solution and rapidly washing the cells with ice-cold KRH buffer.
-
Cells are lysed, and the radioactivity is measured using a scintillation counter.
-
Data is analyzed to determine the IC50 value of NAGly for each transporter.
-
Electrophysiological Recording in Xenopus laevis Oocytes
This technique measures the electrical currents associated with glycine transport, providing a real-time assessment of transporter activity and its inhibition.
-
Oocyte Preparation and Injection:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
Oocytes are injected with cRNA encoding either human GLYT1 or GLYT2.
-
Injected oocytes are incubated for 2-5 days to allow for transporter expression.
-
-
Two-Electrode Voltage Clamp (TEVC):
-
An oocyte expressing the transporter of interest is placed in a recording chamber and perfused with a standard recording solution (e.g., ND96).
-
The oocyte is impaled with two microelectrodes, and the membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Glycine is applied to the oocyte to elicit a transport current.
-
To determine the inhibitory effect of NAGly, the oocyte is pre-incubated with NAGly for a specific duration, followed by co-application of glycine and NAGly.
-
The reduction in the glycine-induced current in the presence of NAGly is measured to quantify the level of inhibition.
-
Concentration-response curves are generated to determine the IC50 value.
-
Visualizations
Logical Relationship of NAGly's Selective Inhibition
Caption: Selective inhibition of GLYT2 by NAGly.
Experimental Workflow for Glycine Uptake Inhibition Assay
References
- 1. Frontiers | A critical role for glycine transporters in hyperexcitability disorders [frontiersin.org]
- 2. Functional 'glial' GLYT1 glycine transporters expressed in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extracellular Loops 2 and 4 of GLYT2 Are Required for N-Arachidonylglycine Inhibition of Glycine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Arachidonyl-glycine inhibits the glycine transporter, GLYT2a - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Arachidoyl Glycine and N-Palmitoyl Glycine for Researchers and Drug Development Professionals
An objective analysis of two prominent N-acyl amino acids, Arachidoyl glycine (NAGly) and N-palmitoyl glycine (PalGly), this guide provides a comparative overview of their biochemical and physiological properties. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and signaling pathways.
N-acyl amino acids are a class of endogenous lipid signaling molecules that have garnered significant interest for their diverse biological activities. Among these, this compound and N-palmitoyl glycine have emerged as key players in various physiological processes, including pain, inflammation, and cellular signaling. This guide offers a detailed, data-driven comparison of these two compounds to aid in research and development efforts.
Biochemical and Physicochemical Properties
Both this compound and N-palmitoyl glycine are structurally similar, consisting of a fatty acid linked to a glycine molecule. However, the nature of their fatty acid component—a polyunsaturated arachidonic acid for NAGly and a saturated palmitic acid for PalGly—confers distinct physical and biological properties.
| Property | This compound (NAGly) | N-palmitoyl glycine (PalGly) |
| Molecular Formula | C₂₂H₃₅NO₃ | C₁₈H₃₅NO₃ |
| Molecular Weight | 361.5 g/mol | 313.5 g/mol |
| Structure | Arachidonic acid linked to glycine | Palmitic acid linked to glycine |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | Soluble in methanol |
Comparative Bioactivity and Potency
The differential bioactivities of NAGly and PalGly are a key focus of current research. While both have been implicated in pain and inflammation, their potencies and receptor affinities vary.
Receptor Interactions
| Ligand | Receptor | Assay Type | Cell Line | Potency (EC₅₀ / pEC₅₀ / Kᵢ) | Reference |
| This compound (NAGly) | GPR18 | cAMP inhibition | GPR18-transfected CHO cells | EC₅₀ = 20 nM | [1] |
| GPR18 | MAPK/ERK activation | HEK293-GPR18 cells | EC₅₀ = 44.5 nM | [2][3] | |
| GPR55 | Calcium Mobilization | HAGPR55/CHO cells | Concentration-dependent increase | [4][5] | |
| Vasorelaxation | Endothelium-intact arteries | Rat mesenteric arteries | pEC₅₀ = 5.7 ± 0.2 | ||
| N-palmitoyl glycine (PalGly) | Calcium Influx | Fura-2 Calcium Imaging | F-11 (DRG-like) cells | EC₅₀ = 5.5 µM |
Note: The activity of NAGly at GPR18 is a subject of ongoing research, with some studies reporting a lack of activation in certain assay systems.
In Vivo Analgesic and Anti-inflammatory Effects
| Compound | Animal Model | Effect | Effective Dose | Reference |
| This compound (NAGly) | Rat model of inflammatory pain | Reduced mechanical allodynia and thermal hyperalgesia | 700 nmol (intrathecal) | |
| Mouse peritonitis model | Reduced migration of inflammatory leukocytes | Not specified | ||
| N-palmitoyl glycine (PalGly) | Rat dorsal horn | Potently inhibited heat-evoked firing of nociceptive neurons | Not specified |
Signaling Pathways
The signaling cascades initiated by NAGly and PalGly are crucial to their biological functions. NAGly primarily signals through G-protein coupled receptors GPR18 and GPR55, while PalGly is known to modulate intracellular calcium levels.
This compound (NAGly) Signaling via GPR18
N-palmitoyl glycine (PalGly) and Calcium Influx
Experimental Protocols
GPR18 MAPK/ERK Activation Assay
This protocol is based on methodologies described in studies investigating NAGly's effect on GPR18.
-
Cell Culture: HEK293 cells stably transfected with human GPR18 (HEK293-GPR18) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates and grown to a suitable confluency.
-
Serum Starvation: Prior to the experiment, cells are serum-starved for a defined period (e.g., 2-4 hours) to reduce basal MAPK/ERK phosphorylation.
-
Ligand Treatment: Cells are treated with various concentrations of this compound or other test compounds for a specific duration (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The band intensities for p-ERK and total ERK are quantified, and the p-ERK/total ERK ratio is calculated. Data are typically normalized to the vehicle control, and dose-response curves are generated to determine EC₅₀ values.
Intracellular Calcium Measurement in Dorsal Root Ganglion (DRG) Neurons
This protocol is a generalized procedure based on methods used to assess the effects of N-palmitoyl glycine on DRG neurons.
-
DRG Neuron Culture: Dorsal root ganglia are dissected from rodents and dissociated into single cells using enzymatic digestion (e.g., with collagenase and dispase) and mechanical trituration. Neurons are then plated on coated coverslips and cultured for a specified period.
-
Fluorescent Dye Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological salt solution for a specific duration (e.g., 30-60 minutes) at room temperature or 37°C.
-
Washing: After loading, the cells are washed with the physiological salt solution to remove extracellular dye.
-
Calcium Imaging:
-
The coverslip with the loaded neurons is placed in a recording chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
The cells are continuously perfused with the physiological salt solution.
-
Baseline fluorescence is recorded by alternately exciting the cells at two wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring the emission at a single wavelength (e.g., 510 nm).
-
-
Ligand Application: N-palmitoyl glycine or other test compounds are applied to the neurons via the perfusion system.
-
Data Acquisition and Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated over time. This ratio is proportional to the intracellular calcium concentration. The change in the fluorescence ratio upon ligand application is used to quantify the calcium response. Dose-response curves can be generated to determine EC₅₀ values.
Experimental Workflow for In Vivo Analgesic Testing
Conclusion
This compound and N-palmitoyl glycine, while structurally related, exhibit distinct pharmacological profiles. NAGly demonstrates potent activity at GPR18 and GPR55, with established roles in analgesia and anti-inflammation. The controversy surrounding its GPR18 agonism, however, warrants further investigation. PalGly is a key modulator of calcium signaling in sensory neurons, pointing to its significant role in nociception.
For researchers and drug development professionals, the choice between these two molecules will depend on the specific therapeutic target and desired physiological outcome. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for designing future studies and advancing the understanding of N-acyl amino acid signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Arachidonylglycine | CAS 179113-91-8 | NAGly | Tocris Bioscience [tocris.com]
- 3. Δ9-Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Arachidoyl glycine
Essential Safety and Handling Guide for Arachidoyl Glycine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in the laboratory.
Disclaimer: This material should be considered hazardous until further information becomes available. Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash thoroughly after handling. Before use, the user must review the complete Safety Data Sheet (SDS) provided by the supplier. This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.[1]
A critical distinction must be made between This compound (CAS 617703-96-5), a crystalline solid, and Arachidonoyl Glycine (CAS 179113-91-8), which is often supplied as a solution in a flammable solvent like ethanol.[1][2] The handling procedures and personal protective equipment (PPE) requirements differ significantly for each form.
Part 1: Handling this compound (Crystalline Solid)
This compound in its solid form presents a potential hazard through inhalation of dust particles and direct contact.
| PPE Category | Item | Specification |
| Eye & Face Protection | Safety Goggles or Glasses | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Face Shield | Recommended when there is a splash hazard during solution preparation. | |
| Skin Protection | Gloves | Nitrile rubber gloves are a suitable option. Always inspect gloves before use and use proper removal technique. |
| Lab Coat/Protective Clothing | Wear a lab coat or other protective clothing to prevent skin exposure. | |
| Respiratory Protection | Fume Hood | All handling of the solid powder should be conducted in a certified chemical fume hood to minimize inhalation. |
| Respirator | If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator may be necessary. |
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment: spatulas, weighing paper, vials, and solvents.
-
Don all required PPE as listed in the table above.
-
-
Weighing and Aliquoting:
-
Conduct all weighing and handling of the solid this compound inside the fume hood.
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Carefully transfer the desired amount of the solid to a new, clearly labeled container.
-
-
Solution Preparation:
-
Post-Handling Cleanup:
-
Wipe down the work surface in the fume hood with an appropriate solvent-dampened cloth.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
-
-
Solid Chemical Waste:
-
Collect unused solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous waste.
-
Store the waste container in a designated satellite accumulation area.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol).
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty, rinsed container before disposing of it in accordance with local regulations.
-
Part 2: Handling this compound in Solution (e.g., in Ethanol)
When supplied in a solvent such as ethanol, the primary hazard is the flammability of the solvent.
| PPE Category | Item | Specification |
| Eye & Face Protection | Safety Goggles or Glasses | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Face Shield | Recommended due to the splash hazard of the flammable liquid. | |
| Skin Protection | Gloves | Nitrile rubber gloves are a suitable option. Always inspect gloves before use and use proper removal technique. |
| Lab Coat/Protective Clothing | A flame-resistant lab coat is recommended. Prevents skin exposure. | |
| Respiratory Protection | Fume Hood | All handling of the flammable solution must be conducted in a certified chemical fume hood. |
-
Preparation:
-
Work exclusively within a chemical fume hood.
-
Ensure there are no ignition sources (e.g., open flames, hot plates, static electricity) in the vicinity.
-
Have a fire extinguisher rated for flammable liquids readily accessible.
-
Don all required PPE.
-
-
Handling and Dispensing:
-
Use grounded metal or spark-proof tools when transferring the solution.
-
Open the container slowly to release any pressure.
-
Use a pipette or syringe to transfer the desired volume to a new, labeled container.
-
Keep the container sealed when not in use.
-
-
Post-Handling Cleanup:
-
Clean any spills immediately with an absorbent material suitable for flammable liquids.
-
Wipe down the work area within the fume hood.
-
Dispose of all contaminated materials as hazardous waste.
-
Remove PPE and wash hands thoroughly.
-
-
Liquid Chemical Waste:
-
Collect all waste solutions containing this compound and ethanol in a designated, sealed, and properly labeled container for flammable liquid waste.
-
Do not mix with other waste streams, such as halogenated solvents.
-
Store the waste container in a secondary containment tray within a flammable storage cabinet.
-
-
Contaminated Materials:
-
Place all contaminated items (gloves, pipette tips, absorbent pads) in a sealed bag or container labeled as hazardous waste.
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Approximate Solubility |
| Ethanol | 25 mg/mL |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL |
| PBS (pH 7.2) | 2 mg/mL |
| Data sourced from Cayman Chemical product information. |
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for handling this compound.
Caption: Simplified signaling pathway for N-Arachidonoyl Glycine.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
